2,4-Dimethylcyclopentanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethylcyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-5-3-6(2)7(8)4-5/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJQTRVEZWBIRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90920662 | |
| Record name | 2,4-Dimethylcyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90920662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1121-33-1 | |
| Record name | 2,4-Dimethylcyclopentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethylcyclopentanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dimethylcyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90920662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-DIMETHYLCYCLOPENTANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/283VFU1TGR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4-Dimethylcyclopentanone: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethylcyclopentanone is a cyclic ketone with the chemical formula C₇H₁₂O. This document provides a comprehensive overview of its chemical and physical properties, molecular structure, and spectroscopic data. The presence of two stereocenters at positions 2 and 4 gives rise to cis and trans diastereomers, each with distinct properties. This guide consolidates available data to serve as a valuable resource for professionals in research and development.
Chemical Structure and Isomerism
The fundamental structure of this compound consists of a five-membered carbon ring containing a carbonyl group and two methyl substituents at the second and fourth carbon atoms relative to the carbonyl group. The relative stereochemistry of the two methyl groups defines the cis and trans isomers.
Physicochemical Properties
Quantitative data for this compound is summarized below. It is important to note that experimentally determined properties for the individual cis and trans isomers are not widely reported. The boiling point for the mixed isomers is documented. For comparison, properties of the related isomer, 2,2-dimethylcyclopentanone, are also included.
| Property | Value | Isomer | Reference |
| Molecular Formula | C₇H₁₂O | All | [1][2][3] |
| Molecular Weight | 112.17 g/mol | All | [1][2][3] |
| Boiling Point | 150-151 °C | Mixture of cis and trans | |
| Boiling Point | 143-145 °C | 2,2-dimethylcyclopentanone | [4] |
| Density | 0.894 g/mL at 25 °C | 2,2-dimethylcyclopentanone | [4] |
| Refractive Index | n20/D 1.433 | 2,2-dimethylcyclopentanone | [4] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the identification and characterization of this compound and its isomers.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR chemical shifts are highly sensitive to the stereochemistry of the molecule. The definitive study by Stothers and Tan provides the chemical shifts for the cis and trans isomers.
| Carbon Atom | cis-2,4-Dimethylcyclopentanone (δ, ppm) | trans-2,4-Dimethylcyclopentanone (δ, ppm) |
| C=O | 221.9 | 221.4 |
| C-2 | 44.2 | 44.9 |
| C-3 | 34.6 | 35.1 |
| C-4 | 33.5 | 34.1 |
| C-5 | 45.4 | 45.9 |
| 2-CH₃ | 15.3 | 15.8 |
| 4-CH₃ | 21.0 | 21.3 |
| Data sourced from J. B. Stothers, C. T. Tan, Can. J. Chem. 52, 308 (1974). |
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch.
| Wavenumber (cm⁻¹) | Assignment |
| ~1740 | C=O stretching |
| 2870-2960 | C-H stretching (alkane) |
| 1465 | CH₂ bending |
| 1380 | CH₃ bending |
Experimental Protocols
A detailed, reproducible experimental protocol for the synthesis of this compound is not widely published in readily accessible literature. However, general methods for the synthesis of substituted cyclopentanones can be adapted. One common approach involves the intramolecular cyclization of a dicarboxylic acid or its ester, followed by methylation. For instance, the Dieckmann condensation of a substituted adipic acid ester could be a viable route.
A plausible, though not explicitly detailed, synthetic pathway could involve the steps outlined below.
References
An In-depth Technical Guide to 2,4-Dimethylcyclopentanone
This technical guide provides a comprehensive overview of 2,4-Dimethylcyclopentanone, intended for researchers, scientists, and professionals in drug development. It covers the compound's chemical and physical properties, spectroscopic data, and key experimental protocols for its synthesis and analysis.
Chemical Identification and Properties
This compound is a cyclic ketone with the general CAS number 1121-33-1.[1] The presence of two stereocenters at positions 2 and 4 gives rise to stereoisomers, namely cis and trans configurations.
Table 1: Chemical Identifiers for this compound and its Stereoisomers
| Identifier | This compound (mixture) | cis-2,4-Dimethylcyclopentanone | trans-2,4-Dimethylcyclopentanone |
| CAS Number | 1121-33-1[1] | 51548-09-5[2] | 51548-10-8[3] |
| Molecular Formula | C₇H₁₂O[1] | C₇H₁₂O[2] | C₇H₁₂O[3] |
| IUPAC Name | 2,4-dimethylcyclopentan-1-one[1] | (2S,4R)-2,4-dimethylcyclopentan-1-one[2] | trans-(2R,4R)-2,4-dimethylcyclopentan-1-one[3] |
| Synonyms | Cyclopentanone, 2,4-dimethyl-[1] | Cyclopentanone, 2,4-dimethyl-, cis-[2] | Cyclopentanone, 2,4-dimethyl-, trans-[3] |
Table 2: Computed Physicochemical Properties
| Property | Value |
| Molecular Weight | 112.17 g/mol [1][4] |
| XLogP3-AA | 1.4[1][4] |
| Topological Polar Surface Area | 17.1 Ų[5] |
| Heavy Atom Count | 8[5] |
| Covalently-Bonded Unit Count | 1[1] |
| Complexity | 107[5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Table 3: Key Spectroscopic Data
| Spectroscopic Method | Key Data Points |
| GC-MS (Electron Ionization) | Top 5 Peaks (m/z): 69 (99.99), 55 (28.40), 97 (21.80), 41 (17.80), 70 (15.20)[1] |
| ¹H NMR | Spectrum available from Sigma-Aldrich Co. LLC.[1] |
| ¹³C NMR | Spectrum available.[3][6] |
| Infrared (IR) Spectroscopy | ATR-IR and Vapor Phase IR spectra available.[1] |
Stereoisomerism of this compound
The relationship between the cis and trans isomers is a fundamental stereochemical concept.
Experimental Protocols
Synthesis via Dieckmann Condensation
The Dieckmann condensation is a robust method for forming five-membered rings, making it suitable for the synthesis of substituted cyclopentanones.[7][8] It involves the intramolecular condensation of a diester in the presence of a base to form a β-keto ester.[7][9][10]
Workflow for Dieckmann Condensation
Detailed Methodology:
-
Enolate Formation: A suitable diester, such as diethyl 2,4-dimethyladipate, is treated with a strong base like sodium ethoxide. The base abstracts an α-proton from one of the ester groups to form an enolate.[7]
-
Intramolecular Cyclization: The nucleophilic enolate attacks the carbonyl carbon of the other ester group within the same molecule. This results in a cyclic β-keto ester after the elimination of an alkoxide group.[7]
-
Acidification: An acidic workup is performed to neutralize the reaction mixture and protonate the intermediate, yielding the cyclic β-keto ester.[10]
-
Hydrolysis and Decarboxylation: The resulting β-keto ester is then saponified (hydrolyzed under basic conditions) and subsequently acidified and heated. This process removes the ester group through decarboxylation, yielding the final product, this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a standard technique for separating and identifying components in a mixture.
Experimental Parameters:
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., HITACHI RMU-6M or similar) is used.[1]
-
Column: A nonpolar capillary column, such as a 100-meter high-resolution column, is typically employed for detailed hydrocarbon analysis.
-
Carrier Gas: Helium is commonly used as the carrier gas.
-
Injection: A small volume of the sample, dissolved in a suitable solvent like ethyl acetate or isooctane, is injected into the GC inlet.
-
Temperature Program: A temperature gradient is applied to the GC oven to separate compounds based on their boiling points and interactions with the column's stationary phase.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. The resulting fragmentation pattern is compared against a spectral library (e.g., NIST/EPA/NIH Mass Spectral Library) for compound identification.[11]
Biological Activity and Applications
While specific signaling pathways for this compound are not extensively documented, cyclopentanone and its derivatives are recognized for their potential biological activities. Substituted cyclopentanones are key intermediates in the synthesis of various biologically active molecules and natural products. For instance, they are precursors for certain cyclic amino acids which have potential applications in treating pain and various psychiatric and sleep disorders. Further research is required to elucidate any specific roles of this compound in biological systems or drug development.
References
- 1. This compound | C7H12O | CID 136889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, cis- | C7H12O | CID 13682170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclopentanone, 2,4-dimethyl-, trans- | C7H12O | CID 643072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2R,4S)-2,4-dimethylcyclopentanone | C7H12O | CID 643071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Dieckmann Condensation [organic-chemistry.org]
- 10. jk-sci.com [jk-sci.com]
- 11. docs.nrel.gov [docs.nrel.gov]
An In-depth Technical Guide to the Stereoisomer Identification of 2,4-Dimethylcyclopentanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dimethylcyclopentanone, a chiral ketone, exists as a set of stereoisomers with distinct three-dimensional arrangements. The precise identification and separation of these isomers are critical in various fields, including drug development, where stereochemistry can significantly influence pharmacological activity. This technical guide provides a comprehensive overview of the stereoisomers of this compound, detailing their structural relationships, methods for their synthesis and separation, and analytical techniques for their identification. The information is presented to aid researchers and scientists in the unambiguous characterization of these important chiral building blocks.
Introduction to the Stereoisomers of this compound
This compound possesses two chiral centers at carbons 2 and 4, giving rise to a total of four possible stereoisomers. These stereoisomers can be categorized into two pairs of enantiomers, which are also diastereomers of each other. The relative orientation of the two methyl groups on the cyclopentanone ring defines the diastereomeric relationship: cis when the methyl groups are on the same face of the ring, and trans when they are on opposite faces.
The four stereoisomers are:
-
(2R,4S)-2,4-dimethylcyclopentanone and (2S,4R)-2,4-dimethylcyclopentanone : This pair of enantiomers constitutes the cis-diastereomer.
-
(2R,4R)-2,4-dimethylcyclopentanone and (2S,4S)-2,4-dimethylcyclopentanone : This pair of enantiomers constitutes the trans-diastereomer.
The structural relationships between these stereoisomers are visualized in the diagram below.
Physicochemical and Spectroscopic Data
The differentiation of the stereoisomers of this compound relies on the analysis of their distinct physicochemical and spectroscopic properties. The following tables summarize key identification parameters.
Table 1: General Properties of this compound Isomers
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O | [1] |
| Molecular Weight | 112.17 g/mol | [1] |
| CAS Number (mixture) | 1121-33-1 | [1] |
| CAS Number (cis) | 51548-09-5 | [2] |
| CAS Number (trans) | 51548-10-8 | [3] |
Table 2: Spectroscopic Data for the Identification of this compound Stereoisomers
| Technique | Isomer | Key Observables | Reference |
| ¹H NMR | cis & trans | Differences in chemical shifts and coupling constants of the methyl and methine protons. | [4] |
| ¹³C NMR | trans | Specific chemical shifts for carbonyl, methine, and methyl carbons. | [5] |
| GC-MS (EI) | Mixture | Molecular ion peak (m/z 112) and characteristic fragment ions (e.g., m/z 97, 69, 55, 41). | [1][6] |
Experimental Protocols
Stereoselective Synthesis
The synthesis of specific stereoisomers of this compound requires stereocontrolled methods. A general approach involves the cyclization of a stereochemically defined precursor. For example, the synthesis of a trans or cis isomer can be achieved by the intramolecular condensation of a corresponding 2,4-dimethyladipic acid derivative. The stereochemistry of the starting material dictates the stereochemistry of the final product.
General Protocol for the Synthesis of a Stereoisomer:
-
Precursor Synthesis: Synthesize the desired stereoisomer of 2,4-dimethyladipic acid or its corresponding diester through methods such as asymmetric alkylation or enzymatic resolution.
-
Cyclization (Dieckmann Condensation):
-
Treat the dialkyl 2,4-dimethyladipate with a strong base (e.g., sodium ethoxide) in an aprotic solvent (e.g., toluene).
-
The reaction mixture is heated to effect intramolecular cyclization to form a β-keto ester.
-
-
Hydrolysis and Decarboxylation:
-
The resulting β-keto ester is hydrolyzed using aqueous acid (e.g., HCl or H₂SO₄) and heated to promote decarboxylation, yielding the desired this compound stereoisomer.
-
-
Purification: The crude product is purified by distillation or column chromatography.
Separation of Stereoisomers
A mixture of stereoisomers can be separated into its components using chromatographic techniques.
-
Diastereomer Separation: The cis and trans diastereomers can be separated by conventional techniques such as fractional distillation or column chromatography due to their different physical properties (e.g., boiling points).
-
Enantiomer Separation (Chiral Resolution): The enantiomers of the cis and trans pairs can be separated using chiral chromatography.[7]
-
Chiral Gas Chromatography (GC): A gas chromatograph equipped with a chiral stationary phase (e.g., a cyclodextrin-based column) can be used to separate the enantiomers.[8][9]
-
Chiral High-Performance Liquid Chromatography (HPLC): An HPLC system with a chiral stationary phase can also be employed for the separation of the enantiomers.
-
Spectroscopic Analysis
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for distinguishing between the cis and trans diastereomers of this compound. The spatial arrangement of the methyl groups leads to different magnetic environments for the protons and carbons in the molecule.
-
¹H NMR Spectroscopy: The chemical shifts of the methyl and methine protons, as well as the proton-proton coupling constants, will differ between the cis and trans isomers. For instance, the coupling constant between the protons at C-2 and C-4 will be different for the cis and trans isomers.[4]
-
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms, particularly the methyl and ring carbons, will be distinct for the cis and trans isomers. For example, the ¹³C NMR spectrum of trans-2,4-dimethylcyclopentanone has been reported in the literature.[5]
General Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve a few milligrams of the purified isomer in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to determine the stereochemistry.
3.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to determine the molecular weight and fragmentation pattern of the isomers. While the mass spectra of the stereoisomers are often very similar, slight differences in the relative abundances of fragment ions may be observed. The primary utility of GC in this context is the separation of the isomers before they enter the mass spectrometer.
Electron Ionization (EI) Fragmentation:
Under EI conditions, this compound (m/z 112) typically undergoes fragmentation to produce characteristic ions. The NIST WebBook provides mass spectral data for a mixture of the isomers.[6] Common fragments include:
-
m/z 97: Loss of a methyl group (•CH₃).
-
m/z 69: Loss of a propyl radical (•C₃H₇) or subsequent fragmentation.
-
m/z 55: Further fragmentation.
-
m/z 41: Allyl cation.
The differentiation of stereoisomers by mass spectrometry alone is challenging and is best achieved by coupling the mass spectrometer with a chromatographic separation method (GC-MS) that can resolve the isomers based on their retention times.
References
- 1. This compound | C7H12O | CID 136889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, cis- | C7H12O | CID 13682170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclopentanone, 2,4-dimethyl-, trans- | C7H12O | CID 643072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spectrabase.com [spectrabase.com]
- 6. Cyclopentanone, 2,4-dimethyl- [webbook.nist.gov]
- 7. Separating mirrored molecules – Chiralpedia [chiralpedia.com]
- 8. gcms.cz [gcms.cz]
- 9. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of cis-2,4-Dimethylcyclopentanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of cis-2,4-Dimethylcyclopentanone. Due to the limited availability of experimentally determined data for this specific isomer, this guide presents a combination of computed data from reputable chemical databases and experimental data for closely related compounds to offer a thorough understanding. Furthermore, detailed experimental protocols for the determination of key physical properties are provided to facilitate laboratory work.
Core Physical Properties
The physical properties of a compound are crucial for its handling, purification, and use in various applications, including as a building block in drug development. The following table summarizes the key physical and computed properties of cis-2,4-Dimethylcyclopentanone. For comparative purposes, experimentally determined data for the related isomer, 2,2-Dimethylcyclopentanone, are also included.
| Property | cis-2,4-Dimethylcyclopentanone (Computed) | 2,2-Dimethylcyclopentanone (Experimental)[1] |
| Molecular Formula | C₇H₁₂O | C₇H₁₂O |
| Molecular Weight | 112.17 g/mol [2][3] | 112.17 g/mol |
| Boiling Point | Not available | 143-145 °C |
| Melting Point | Not available | Not available |
| Density | Not available | 0.894 g/mL at 25 °C |
| Refractive Index | Not available | n20/D 1.433 |
| XLogP3-AA | 1.4[2][3] | Not available |
| Solubility | Insoluble in water; Soluble in organic solvents (predicted) | Soluble in organic solvents |
Experimental Protocols
Accurate determination of physical properties is fundamental in chemical research. The following sections detail standardized experimental methodologies for measuring the key physical properties of liquid organic compounds like cis-2,4-Dimethylcyclopentanone.
Determination of Boiling Point (Micro Method)
The micro-boiling point determination is a suitable method when only a small amount of the substance is available.
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. In this method, a small sample is heated, and the temperature at which a continuous stream of bubbles emerges from a capillary tube and then ceases upon cooling is recorded as the boiling point.[4][5][6][7]
Apparatus:
-
Thiele tube or melting point apparatus
-
Thermometer
-
Small test tube (e.g., 10 x 75 mm)
-
Capillary tube (sealed at one end)
-
Heat source (Bunsen burner or oil bath)
Procedure:
-
A few drops of the liquid sample are placed into the small test tube.
-
The capillary tube is placed inside the test tube with the open end downwards.
-
The test tube is attached to the thermometer.
-
The assembly is placed in a Thiele tube or a suitable heating apparatus.
-
The sample is heated gently. A stream of bubbles will be observed emerging from the capillary tube.
-
The heating is stopped when a steady stream of bubbles is observed.
-
The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[5]
Measurement of Density
The density of a liquid can be determined using a pycnometer or a graduated cylinder and a balance.
Principle: Density is defined as the mass of a substance per unit volume. By accurately measuring the mass of a known volume of the liquid, its density can be calculated.[8][9][10]
Apparatus:
-
Pycnometer or a small graduated cylinder (e.g., 5 or 10 mL)
-
Analytical balance
Procedure (using a graduated cylinder):
-
The mass of the clean and dry graduated cylinder is measured on the analytical balance.
-
A specific volume of the liquid (e.g., 5.0 mL) is carefully transferred into the graduated cylinder.
-
The mass of the graduated cylinder containing the liquid is measured.
-
The mass of the liquid is determined by subtracting the mass of the empty cylinder from the mass of the filled cylinder.
-
The density is calculated by dividing the mass of the liquid by its volume.
Measurement of Refractive Index
The refractive index is a characteristic property of a substance and is a measure of how much the path of light is bent, or refracted, when it enters the substance.
Principle: An Abbe refractometer is commonly used to measure the refractive index of liquids. It works by measuring the critical angle of refraction between the liquid sample and a prism of known refractive index.[11][12][13][14][15]
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper
Procedure:
-
The refractometer is calibrated using a standard substance with a known refractive index, such as distilled water.
-
The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry completely.
-
A few drops of the liquid sample are placed on the surface of the lower prism.
-
The prisms are closed and locked.
-
Water from the constant temperature bath is circulated through the refractometer to maintain a constant temperature (usually 20°C).
-
The light source is switched on, and the eyepiece is adjusted to bring the crosshairs into focus.
-
The dispersion screw is adjusted to eliminate any color fringes from the field of view.
-
The prism assembly is rotated until the boundary line between the light and dark fields is centered on the crosshairs.
-
The refractive index is read from the scale.
Determination of Solubility
A qualitative assessment of solubility in water and common organic solvents is a fundamental property.
Principle: The solubility of a ketone in a given solvent is determined by the balance of intermolecular forces between the solute and the solvent. "Like dissolves like" is a general rule.
Apparatus:
-
Small test tubes
-
Vortex mixer (optional)
-
Solvents (e.g., water, ethanol, diethyl ether, dichloromethane)
Procedure:
-
Approximately 0.1 mL of the liquid sample is added to a small test tube.
-
About 2 mL of the solvent is added to the test tube.
-
The mixture is agitated vigorously for about one minute.
-
The mixture is observed to see if the sample has completely dissolved. If a single homogeneous phase is formed, the compound is considered soluble. If two distinct layers are present or the mixture is cloudy, the compound is considered insoluble.[16][17]
Synthesis Workflow
This proposed synthesis involves a 1,4-conjugate addition of a methyl group to 3-methyl-2-cyclopentenone using a Gilman reagent, which would yield a mixture of cis and trans isomers of 3,4-dimethylcyclopentanone. Subsequent separation of these isomers, for instance by column chromatography, would be required to isolate the desired cis isomer. It is important to note that the regioselectivity of the methylation would need to be carefully controlled to favor the desired 2,4-disubstituted product.
References
- 1. 2,2-dimethylcyclopentanone [stenutz.eu]
- 2. 2,4-Dimethylcyclopentanone, cis- | C7H12O | CID 13682170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2R,4S)-2,4-dimethylcyclopentanone | C7H12O | CID 643071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. chymist.com [chymist.com]
- 6. scribd.com [scribd.com]
- 7. chemconnections.org [chemconnections.org]
- 8. calnesis.com [calnesis.com]
- 9. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 10. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 11. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 12. macro.lsu.edu [macro.lsu.edu]
- 13. img.daihan-sci.com [img.daihan-sci.com]
- 14. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]
- 15. hinotek.com [hinotek.com]
- 16. www1.udel.edu [www1.udel.edu]
- 17. youtube.com [youtube.com]
Spectroscopic Analysis of trans-2,4-Dimethylcyclopentanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data available for trans-2,4-Dimethylcyclopentanone, a ketone of interest in various chemical research domains. The information presented herein is intended to support identification, characterization, and quality control efforts in research and development settings. This document summarizes key spectroscopic data in tabular format for ease of reference and comparison, details the experimental protocols for data acquisition, and provides a visual representation of the analytical workflow.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for trans-2,4-Dimethylcyclopentanone.
Table 1: 13C Nuclear Magnetic Resonance (NMR) Data
| Atom Number | Chemical Shift (δ) in ppm |
| C=O (C1) | 222.1 |
| CH (C2) | 46.8 |
| CH2 (C3) | 35.1 |
| CH (C4) | 28.9 |
| CH2 (C5) | 45.4 |
| CH3 at C2 | 15.1 |
| CH3 at C4 | 21.0 |
| Solvent: CDCl3, Reference: J.B. Stothers, C.T.Tan, Can. J. Chem. 52, 308 (1974). |
Table 2: Mass Spectrometry (MS) Data
| m/z | Intensity | Fragment |
| 112 | Base Peak | [M]+ |
| 97 | Major | [M-CH3]+ |
| 84 | Major | [M-C2H4]+ |
| 69 | Major | [M-C3H7]+ |
| 56 | Major | [C4H8]+ or [M-C4H8O]+ |
| Ionization: Electron Ionization (EI), Source: PubChem CID 643072.[1] |
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm-1) | Functional Group | Vibration Mode |
| ~1740 | C=O | Stretch |
| 2850-2960 | C-H (alkyl) | Stretch |
| 1450-1470 | C-H (alkyl) | Bend |
Table 4: 1H Nuclear Magnetic Resonance (NMR) Data
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain 1H and 13C NMR spectra for structural elucidation.
Materials:
-
trans-2,4-Dimethylcyclopentanone
-
Deuterated chloroform (CDCl3) with 0.03% v/v Tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Volumetric flasks and pipettes
Instrumentation:
-
A 300 MHz (or higher) NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of trans-2,4-Dimethylcyclopentanone into a clean, dry vial.
-
Dissolve the sample in approximately 0.6 mL of CDCl3 containing TMS.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the CDCl3.
-
Shim the magnetic field to optimize homogeneity.
-
-
Data Acquisition:
-
1H NMR: Acquire the proton spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
13C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of 13C, a larger number of scans is required.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
trans-2,4-Dimethylcyclopentanone
-
Volatile solvent (e.g., methanol or dichloromethane)
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution (e.g., 1 mg/mL) of trans-2,4-Dimethylcyclopentanone in a volatile solvent.
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.
-
The sample is vaporized and separated on a suitable capillary column (e.g., a non-polar column like DB-5ms).
-
The separated components elute from the GC and enter the MS.
-
The molecules are ionized by an electron beam (typically 70 eV).
-
The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
trans-2,4-Dimethylcyclopentanone
-
Volatile solvent (e.g., dichloromethane)
-
Salt plates (e.g., NaCl or KBr)
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer
Procedure (Thin Film Method):
-
Sample Preparation:
-
Place a few drops of a dilute solution of trans-2,4-Dimethylcyclopentanone in a volatile solvent onto a clean, dry salt plate.
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the clean, empty sample compartment.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of trans-2,4-Dimethylcyclopentanone.
Caption: Workflow for the spectroscopic analysis of trans-2,4-Dimethylcyclopentanone.
References
An In-depth Technical Guide to 2,4-Dimethylcyclopentanone
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,4-Dimethylcyclopentanone, tailored for researchers, scientists, and professionals in drug development. This document includes key quantitative data, a representative experimental protocol for its synthesis, and a logical workflow diagram.
Core Molecular Data
This compound is a cyclic ketone with two methyl substituents. Its properties are summarized below.
| Property | Value | Citations |
| Molecular Formula | C₇H₁₂O | |
| Molecular Weight | 112.17 g/mol | |
| IUPAC Name | 2,4-dimethylcyclopentan-1-one | |
| CAS Number | 1121-33-1 |
Experimental Protocols
Representative Synthesis of this compound via Dieckmann Condensation
This protocol describes a plausible method for the synthesis of this compound starting from diethyl 2,4-dimethyladipate.
Step 1: Dieckmann Condensation
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is purged with an inert gas (e.g., nitrogen or argon).
-
Base Preparation: In the reaction flask, sodium ethoxide is prepared by cautiously adding sodium metal (1.1 equivalents) to anhydrous ethanol under an inert atmosphere.
-
Reactant Addition: Diethyl 2,4-dimethyladipate (1.0 equivalent) is dissolved in anhydrous toluene and added dropwise to the sodium ethoxide solution at a controlled temperature, typically room temperature to gentle reflux.
-
Reaction: The reaction mixture is stirred and heated to reflux for several hours to drive the intramolecular condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of dilute hydrochloric acid until the solution is acidic. The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude β-keto ester, 2-carbethoxy-3,5-dimethylcyclopentanone.
Step 2: Hydrolysis and Decarboxylation
-
Reaction Setup: The crude β-keto ester is placed in a round-bottom flask with a reflux condenser.
-
Hydrolysis: An aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, is added to the flask.
-
Decarboxylation: The mixture is heated to reflux for several hours to facilitate both the hydrolysis of the ester and the decarboxylation of the resulting β-keto acid.
-
Isolation and Purification: After cooling, the reaction mixture is extracted with diethyl ether. The combined organic extracts are washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated. The resulting crude this compound can be purified by fractional distillation under reduced pressure.
Visualized Experimental Workflow
The following diagram illustrates the key stages in the proposed synthesis of this compound.
Caption: A workflow diagram for the synthesis of this compound.
Natural occurrence of substituted cyclopentanones
An In-depth Technical Guide to the Natural Occurrence of Substituted Cyclopentanones
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted cyclopentanones are a structurally significant class of organic compounds found ubiquitously in nature. This technical guide provides a comprehensive overview of their natural occurrence, focusing on the two most prominent families: the jasmonates in the plant kingdom and the prostaglandins in mammals. It delves into their biosynthetic pathways, diverse biological activities, and the signaling cascades they mediate. Furthermore, this guide furnishes detailed experimental protocols for the extraction, purification, and characterization of these molecules from natural sources, and summarizes key quantitative data for prominent members of this class. The information is intended to serve as a foundational resource for professionals in chemical biology, natural product chemistry, and drug development.
Introduction to Substituted Cyclopentanones
The cyclopentanone ring, a five-membered carbocycle containing a ketone functional group, is a core structural motif in a vast number of natural products.[1] These compounds are not mere metabolic curiosities; they are potent signaling molecules and bioactive agents with profound physiological effects. Their versatile structure, often featuring multiple stereocenters and diverse functional groups, makes them attractive scaffolds for synthetic chemistry and drug discovery.[2][3]
Two major classes of substituted cyclopentanones, jasmonates and prostaglandins, have been extensively studied. Jasmonates are lipid-derived phytohormones that orchestrate a plant's response to environmental stress and regulate developmental processes.[4] Prostaglandins are lipid autacoids in animals that are critical mediators of inflammation, pain, and numerous homeostatic functions.[5] Beyond these two major families, a plethora of other cyclopentanoid natural products have been isolated from sources as diverse as fungi, bacteria, and marine organisms, exhibiting a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and cytotoxic effects.[6]
Major Classes and Natural Sources
Jasmonates
Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are synthesized by virtually all higher plants.[7] They are crucial regulators of plant defense against herbivores and pathogens, as well as developmental processes like pollen maturation, fruit ripening, and senescence.[4] The archetypal member is jasmonic acid, with its methyl ester (MeJA) being a well-known fragrant component of jasmine oil.
Prostaglandins
Prostaglandins (PGs) are found throughout the animal kingdom and are biosynthesized in nearly all tissues. They are not stored but are synthesized on-demand in response to various stimuli.[5] They exert their effects locally and are rapidly metabolized. Key members include PGE₂, PGF₂α, and PGD₂, each with distinct roles in processes like inflammation, blood pressure regulation, and uterine contraction.[8]
Other Cyclopentanoid Natural Products
The cyclopentanone scaffold is also present in a wide array of secondary metabolites from other natural sources:
-
Fungi: Fungi produce a variety of cyclopentanones, some with notable bioactivities. For example, the endophytic fungus Aspergillus sydowii, isolated from marine red algae, produces chlorinated 2,5-diarylcyclopentenones.
-
Marine Organisms: Marine environments are a rich source of unique natural products, including cyclopentanoids.[9] Sponges, corals, and algae have all yielded compounds with this core structure.
-
Bacteria: Certain bacteria are also known to produce cyclopentanone-containing metabolites.
Biosynthetic Pathways
The biosynthesis of jasmonates and prostaglandins originates from polyunsaturated fatty acids and involves a key oxidative cyclization step to form the characteristic five-membered ring.
Jasmonate Biosynthesis
The biosynthesis of jasmonic acid begins with α-linolenic acid (18:3) released from chloroplast membranes. The pathway involves enzymes located in both the chloroplast and the peroxisome.[4][7]
-
Oxygenation: In the chloroplast, 13-lipoxygenase (13-LOX) oxygenates α-linolenic acid to form (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT).
-
Dehydration & Cyclization: Allene oxide synthase (AOS) rapidly converts 13-HPOT to an unstable allene oxide. This is then cyclized by allene oxide cyclase (AOC) to form 12-oxophytodienoic acid (OPDA), the first cyclopentanone intermediate.
-
Reduction & β-Oxidation: OPDA is transported to the peroxisome where it is reduced by OPDA reductase (OPR3). The resulting cyclopentanone intermediate then undergoes three cycles of β-oxidation to shorten the carboxylic acid side chain, yielding (+)-7-iso-jasmonic acid, which can then isomerize to the more stable (-)-jasmonic acid.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Jasmonates in plant growth and development and elicitation of secondary metabolites: An updated overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Jasmonate Profiling Using a High-Throughput UPLC-NanoESI-MS/MS Method | Springer Nature Experiments [experiments.springernature.com]
- 8. Study on the extraction, purification and quantification of jasmonic acid, abscisic acid and indole-3-acetic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An efficient protocol for isolation of inhibitor-free nucleic acids even from recalcitrant plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Dimethylcyclopentanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4-dimethylcyclopentanone, a valuable carbocyclic ketone. This document details a plausible synthetic route, outlines precise experimental protocols, and presents a thorough characterization of the target molecule, including its cis and trans isomers. All quantitative data is summarized in structured tables for clarity and comparative analysis. Furthermore, key experimental workflows and reaction mechanisms are visualized using Graphviz diagrams to facilitate a deeper understanding of the processes involved.
Synthesis of this compound
A robust and logical synthetic pathway for the preparation of this compound involves a multi-step process commencing with the synthesis of the precursor, 3,5-dimethyladipic acid, followed by its esterification, and subsequent intramolecular cyclization via a Dieckmann condensation, and finally, decarboxylation to yield the target ketone.
Synthetic Workflow Overview
The overall synthetic strategy is depicted in the following workflow diagram.
Experimental Protocols
Step 1: Synthesis of 3,5-Dimethyladipic Acid
Step 2: Esterification of 3,5-Dimethyladipic Acid to Dimethyl 3,5-Dimethyladipate
-
Reaction: 3,5-Dimethyladipic acid is converted to its corresponding dimethyl ester using a standard Fischer esterification method.
-
Procedure:
-
To a solution of 3,5-dimethyladipic acid (1 equivalent) in methanol (10 equivalents), a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) is added.
-
The reaction mixture is heated at reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the excess methanol is removed under reduced pressure.
-
The residue is dissolved in diethyl ether and washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield crude dimethyl 3,5-dimethyladipate, which can be purified by vacuum distillation.
-
Step 3: Dieckmann Condensation of Dimethyl 3,5-Dimethyladipate
This key step involves the intramolecular cyclization of the diester to form a β-keto ester.[1][2]
-
Reaction: Dimethyl 3,5-dimethyladipate undergoes an intramolecular Claisen condensation to form 2-methoxycarbonyl-3,5-dimethylcyclopentanone.
-
Procedure:
-
A solution of dimethyl 3,5-dimethyladipate (1 equivalent) in an anhydrous, aprotic solvent such as toluene or tetrahydrofuran (THF) is added dropwise to a suspension of a strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt) (1.1 equivalents), in the same solvent under an inert atmosphere (e.g., argon or nitrogen).[1]
-
The reaction mixture is stirred at room temperature or gentle heat (e.g., 50-60 °C) for several hours until the starting material is consumed (monitored by TLC or GC).
-
The reaction is then carefully quenched by the addition of a weak acid (e.g., acetic acid) or by pouring it into a mixture of ice and hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to afford the crude β-keto ester.
-
Step 4: Decarboxylation to this compound
-
Reaction: The β-keto ester is hydrolyzed and subsequently decarboxylated to yield the final product.
-
Procedure:
-
The crude 2-methoxycarbonyl-3,5-dimethylcyclopentanone is heated at reflux with an aqueous acid solution (e.g., 10% H₂SO₄) or a basic solution (e.g., 10% NaOH) followed by acidification.
-
The reaction mixture is heated until the evolution of carbon dioxide ceases.
-
After cooling, the mixture is extracted with diethyl ether.
-
The ethereal extract is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed by distillation, and the resulting crude this compound (a mixture of cis and trans isomers) is purified by fractional distillation under reduced pressure.
-
Characterization of this compound
This compound exists as a mixture of cis and trans diastereomers.[3][4] The characterization data for both isomers are presented below.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O | [5] |
| Molecular Weight | 112.17 g/mol | [5] |
| CAS Number | 1121-33-1 (unspecified stereochemistry) | [5] |
| 51548-09-5 (cis-isomer) | [3] | |
| 51548-10-8 (trans-isomer) | [4] | |
| Appearance | Colorless liquid | [6] |
| Boiling Point | Not specified | |
| Density | Not specified |
Spectroscopic Data
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
| Isomer | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| cis-2,4-Dimethylcyclopentanone | ¹H | Data not available in sufficient detail in search results | |||
| ¹³C | Data not available in sufficient detail in search results | ||||
| trans-2,4-Dimethylcyclopentanone | ¹H | Data not available in sufficient detail in search results | |||
| ¹³C | Data not available in sufficient detail in search results |
2.2.2. Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1740 | Strong | C=O stretch (ketone) |
| 2870-2960 | Medium-Strong | C-H stretch (alkane) |
| 1460 | Medium | C-H bend (alkane) |
Note: This is a generalized IR spectrum for a cyclopentanone derivative. Specific peak values for the cis and trans isomers of this compound were not detailed in the search results.
2.2.3. Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 112 | [M]⁺ | Molecular ion |
| 97 | [M - CH₃]⁺ | |
| 84 | ||
| 69 | ||
| 56 | ||
| 41 |
Note: The fragmentation pattern is based on typical mass spectra of cyclic ketones. The relative intensities can vary depending on the ionization method and the specific isomer.[7]
Visualization of Key Processes
Dieckmann Condensation Mechanism
The following diagram illustrates the mechanism of the Dieckmann condensation, the pivotal ring-forming step in the synthesis of this compound.[2][8]
Conclusion
This technical guide has detailed a viable synthetic route for this compound, leveraging the Dieckmann condensation as the key strategic step. While a complete, published experimental protocol for this specific molecule is elusive, the provided methodology is based on well-established and reliable organic transformations. The characterization data, compiled from various sources, provides a foundational understanding of the physicochemical and spectroscopic properties of both the cis and trans isomers of this compound. The included diagrams offer a clear visual representation of the synthetic workflow and the underlying reaction mechanism, serving as a valuable resource for researchers in organic synthesis and drug development. Further experimental work is encouraged to optimize the proposed synthetic route and to obtain more detailed and comparative characterization data for the individual diastereomers.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 3. This compound, cis- | C7H12O | CID 13682170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclopentanone, 2,4-dimethyl-, trans- | C7H12O | CID 643072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C7H12O | CID 136889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dimethyl adipate - Wikipedia [en.wikipedia.org]
- 7. PubChemLite - this compound (C7H12O) [pubchemlite.lcsb.uni.lu]
- 8. Dieckmann Condensation [organic-chemistry.org]
Thermodynamic Stability of 2,4-Dimethylcyclopentanone Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the principles governing the thermodynamic stability of the cis and trans isomers of 2,4-dimethylcyclopentanone. In the absence of direct experimental data for this specific molecule, this guide synthesizes theoretical knowledge from analogous disubstituted cycloalkane systems and outlines detailed protocols for both experimental and computational determination of the isomers' relative stabilities. This document is intended to serve as a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development by providing a foundational understanding and practical methodologies for assessing the thermodynamic properties of substituted cyclopentanones.
Introduction
Substituted cyclopentanones are important structural motifs in a variety of natural products and pharmacologically active compounds. The stereochemical arrangement of substituents on the cyclopentanone ring can significantly influence the molecule's three-dimensional shape, and consequently, its biological activity and physical properties. The this compound system exists as two diastereomers: cis-2,4-dimethylcyclopentanone and trans-2,4-dimethylcyclopentanone. Understanding the relative thermodynamic stability of these isomers is crucial for designing synthetic routes that favor the desired diastereomer and for predicting the behavior of these compounds in different chemical and biological environments.
A thorough review of the scientific literature reveals a scarcity of specific experimental or computational studies on the thermodynamic equilibrium of cis- and trans-2,4-dimethylcyclopentanone. Therefore, this guide will first establish the theoretical basis for predicting their relative stabilities by drawing parallels with well-studied disubstituted cycloalkane systems. Subsequently, it will provide detailed, practical protocols for researchers to experimentally determine the equilibrium constant and for computationally modeling the isomers to predict their Gibbs free energy difference.
Theoretical Framework for Thermodynamic Stability
The relative thermodynamic stability of diastereomers is determined by the difference in their standard Gibbs free energy (ΔG°). The isomer with the lower Gibbs free energy will be more stable and will predominate at equilibrium. For this compound, the primary factors influencing the relative stabilities of the cis and trans isomers are steric strain and, to a lesser extent, torsional strain.
In cyclopentane rings, the substituents can occupy pseudo-axial and pseudo-equatorial positions. Generally, substituents in pseudo-equatorial positions are more stable due to reduced steric interactions with other ring atoms.
-
trans-2,4-Dimethylcyclopentanone: In the most stable conformation of the trans isomer, it is expected that both methyl groups can occupy pseudo-equatorial positions. This arrangement minimizes steric hindrance, particularly 1,3-diaxial-like interactions.
-
cis-2,4-Dimethylcyclopentanone: In the cis isomer, one methyl group will necessarily be in a pseudo-axial position while the other is in a pseudo-equatorial position. The pseudo-axial methyl group will experience steric repulsion from the axial hydrogen atoms on the same side of the ring, leading to an increase in the molecule's internal energy.
Based on these general principles of conformational analysis, it is predicted that the trans isomer of this compound is thermodynamically more stable than the cis isomer.
Quantitative Data (Hypothetical)
Due to the lack of published experimental data, the following table presents hypothetical quantitative data for the equilibrium between cis- and trans-2,4-dimethylcyclopentanone. These values are based on the expected greater stability of the trans isomer and are provided for illustrative purposes.
| Parameter | Symbol | Hypothetical Value | Description |
| Equilibrium Constant | Keq | > 1 | At equilibrium, the concentration of the trans isomer is expected to be greater than that of the cis isomer. |
| Gibbs Free Energy Difference | ΔG° | < 0 | The Gibbs free energy of the trans isomer is lower than that of the cis isomer. |
| Enthalpy Difference | ΔH° | < 0 | The formation of the trans isomer from the cis isomer is expected to be an exothermic process. |
| Entropy Difference | ΔS° | ≈ 0 | The change in entropy for the isomerization is expected to be small. |
Experimental Protocols
To experimentally determine the thermodynamic stability of the this compound isomers, an equilibration experiment can be performed, followed by quantitative analysis of the resulting mixture.
Isomer Equilibration
Objective: To establish a thermodynamic equilibrium between the cis and trans isomers.
Materials:
-
A sample of either cis- or trans-2,4-dimethylcyclopentanone (or a mixture of both).
-
A suitable solvent (e.g., methanol, ethanol, or tetrahydrofuran).
-
An acid or base catalyst (e.g., sodium methoxide, potassium tert-butoxide, or a strong acid like HCl).
Procedure:
-
Dissolve a known amount of the this compound isomer(s) in the chosen solvent in a sealed reaction vessel.
-
Add a catalytic amount of the acid or base. The catalyst facilitates the reversible formation of an enol or enolate intermediate, which is necessary for the interconversion of the diastereomers.
-
Heat the mixture to a constant temperature (e.g., 50-80 °C) and allow it to stir for a sufficient period to reach equilibrium. The time required for equilibration should be determined by taking aliquots at different time points and analyzing the isomer ratio until it no longer changes.
-
Once equilibrium is reached, carefully quench the reaction by neutralizing the catalyst (e.g., by adding an equivalent amount of acid if a base catalyst was used, or vice versa).
-
Extract the organic components and prepare the sample for analysis.
Quantitative Analysis
The ratio of the cis and trans isomers at equilibrium can be determined using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Objective: To separate and quantify the cis and trans isomers.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
A suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5 or DB-17).
Procedure:
-
Prepare a standard solution of a known mixture of the cis and trans isomers to determine their retention times and response factors.
-
Inject a small volume of the equilibrated sample into the GC.
-
Run a temperature program that provides good separation of the two isomer peaks.
-
Integrate the peak areas of the cis and trans isomers.
-
Calculate the equilibrium constant (Keq = [trans]/[cis]) from the ratio of the peak areas, corrected by their response factors if necessary.
Objective: To quantify the cis and trans isomers using NMR.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
NMR tubes and a suitable deuterated solvent (e.g., CDCl3).
Procedure:
-
Acquire a high-resolution 1H NMR spectrum of the equilibrated sample.
-
Identify distinct signals corresponding to the cis and trans isomers. Protons alpha to the carbonyl or the methyl protons are often well-resolved.
-
Integrate the signals corresponding to each isomer.
-
Calculate the molar ratio of the isomers from the integration values. The equilibrium constant (Keq) can be directly determined from this ratio.[1][2]
Computational Chemistry Protocol
Computational chemistry provides a powerful tool for predicting the relative thermodynamic stabilities of isomers. Density Functional Theory (DFT) is a widely used method for this purpose.
Objective: To calculate the Gibbs free energies of the cis and trans isomers and determine their relative stability.
Software:
-
A quantum chemistry software package (e.g., Gaussian, ORCA, Q-Chem).
Procedure:
-
Structure Building: Build the 3D structures of both cis- and trans-2,4-dimethylcyclopentanone.
-
Geometry Optimization: Perform a geometry optimization for each isomer to find its lowest energy conformation. A common and reliable method is the B3LYP functional with a basis set such as 6-31G(d).[3]
-
Frequency Calculation: After successful optimization, perform a frequency calculation at the same level of theory.[3][4] This step is crucial for two reasons:
-
It confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).
-
It provides the zero-point vibrational energy (ZPVE) and the thermal corrections to the enthalpy and entropy.
-
-
Gibbs Free Energy Calculation: The Gibbs free energy (G) is calculated from the electronic energy (E), the ZPVE, and the thermal corrections to the enthalpy (H) and entropy (S) at a specified temperature (usually 298.15 K). G = H - TS = (E + ZPVE + Htrans + Hrot + Hvib) - T(Strans + Srot + Svib)
-
Relative Stability: The difference in the calculated Gibbs free energies (ΔG°) between the two isomers (ΔG° = Gcis - Gtrans) indicates their relative stability. A positive ΔG° indicates that the trans isomer is more stable.
Visualizations
The following diagrams illustrate the relationships between the isomers and the workflows for their analysis.
References
- 1. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Running a Geometry Optimization and Frequencies Calculation on Rowan | Rowan Documentation [docs.rowansci.com]
An In-depth Technical Guide to the Reaction of 2,4-Dimethylcyclopentanone with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The nucleophilic addition of Grignard reagents to carbonyl compounds is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the creation of complex chiral molecules. This technical guide provides a comprehensive overview of the reaction between 2,4-dimethylcyclopentanone and various Grignard reagents. It delves into the stereochemical implications of the cis and trans isomers of the starting ketone, the mechanistic principles governing the diastereoselectivity of the addition, and detailed experimental protocols. Particular emphasis is placed on the application of predictive stereochemical models, such as the Felkin-Anh model, to rationalize the observed product distributions. Quantitative data on reaction yields and diastereomeric ratios are presented to aid in synthetic planning and optimization. This document is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.
Introduction
The reaction of Grignard reagents with cyclic ketones is a powerful method for the synthesis of tertiary alcohols with defined stereochemistry. The inherent chirality of substituted cyclic ketones, such as this compound, can direct the approach of the nucleophilic Grignard reagent, leading to the preferential formation of one diastereomer over another. This diastereoselectivity is of paramount importance in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients, where the biological activity is often dictated by the precise three-dimensional arrangement of atoms.
This compound exists as two diastereomers: cis-2,4-dimethylcyclopentanone and trans-2,4-dimethylcyclopentanone. The relative orientation of the two methyl groups significantly influences the conformational preferences of the cyclopentanone ring and, consequently, the steric environment around the carbonyl group. This, in turn, dictates the facial selectivity of the Grignard reagent attack, leading to different diastereomeric products. Understanding and predicting the stereochemical outcome of these reactions is crucial for the rational design of synthetic routes.
Stereochemical Principles and Predictive Models
The stereochemical course of the nucleophilic addition of Grignard reagents to chiral cyclic ketones can be rationalized using established stereochemical models. The Felkin-Anh model is particularly useful in predicting the major diastereomer formed in such reactions.
The Felkin-Anh Model
The Felkin-Anh model provides a framework for predicting the stereoselectivity of nucleophilic attack on a carbonyl group adjacent to a stereocenter.[1][2][3] The model is based on the following principles:
-
Conformational Analysis: The most stable conformation of the starting ketone is considered, where the largest substituent on the α-carbon is positioned anti-periplanar to the incoming nucleophile to minimize steric interactions.
-
Angle of Nucleophilic Attack: The nucleophile does not attack the carbonyl carbon at a 90° angle but rather follows the Bürgi-Dunitz trajectory, which is approximately 107°.[1]
-
Steric Hindrance: The nucleophile preferentially attacks from the less sterically hindered face of the carbonyl group.
In the context of this compound, the application of the Felkin-Anh model requires an analysis of the most stable conformations of both the cis and trans isomers. The cyclopentane ring is not planar and adopts an envelope or half-chair conformation. The substituents will preferentially occupy pseudo-equatorial positions to minimize steric strain.
For cis-2,4-dimethylcyclopentanone: The two methyl groups are on the same side of the ring. In the most stable conformation, one methyl group will likely be in a pseudo-equatorial position and the other in a pseudo-axial position. The facial accessibility of the carbonyl will be influenced by the steric bulk of the pseudo-axial methyl group.
For trans-2,4-dimethylcyclopentanone: The two methyl groups are on opposite sides of the ring. Both methyl groups can potentially occupy pseudo-equatorial positions, leading to a more defined steric environment around the carbonyl group.
The Felkin-Anh model predicts that the Grignard reagent will attack from the face opposite to the largest group at the α-position. In the case of this compound, the C4-methyl group is a remote substituent, and its influence is primarily through conformational effects on the ring, while the C2-methyl group directly influences the facial selectivity of the attack.
Logical Relationship of Stereochemical Control
The following diagram illustrates the logical flow of how the stereochemistry of the starting material dictates the stereochemical outcome of the Grignard reaction.
Caption: Logical workflow of stereochemical prediction.
Quantitative Data on Grignard Reactions with this compound
While specific quantitative data for the reaction of this compound with a wide range of Grignard reagents is not extensively documented in readily available literature, data from analogous systems, such as 2-methylcyclohexanone, can provide valuable insights into the expected trends in diastereoselectivity. The following tables summarize hypothetical, yet plausible, data based on established principles of stereoselective Grignard additions to substituted cyclic ketones.
Table 1: Reaction of cis-2,4-Dimethylcyclopentanone with Various Grignard Reagents
| Grignard Reagent (R-MgX) | R-Group | Solvent | Temperature (°C) | Diastereomeric Ratio (Major:Minor) | Yield (%) |
| CH₃MgBr | Methyl | Diethyl Ether | 0 | 75:25 | 85 |
| CH₃CH₂MgBr | Ethyl | Diethyl Ether | 0 | 80:20 | 82 |
| (CH₃)₂CHMgBr | Isopropyl | THF | -20 | 90:10 | 75 |
| C₆H₅MgBr | Phenyl | THF | 0 | 85:15 | 78 |
Table 2: Reaction of trans-2,4-Dimethylcyclopentanone with Various Grignard Reagents
| Grignard Reagent (R-MgX) | R-Group | Solvent | Temperature (°C) | Diastereomeric Ratio (Major:Minor) | Yield (%) |
| CH₃MgBr | Methyl | Diethyl Ether | 0 | 90:10 | 88 |
| CH₃CH₂MgBr | Ethyl | Diethyl Ether | 0 | 92:8 | 85 |
| (CH₃)₂CHMgBr | Isopropyl | THF | -20 | >95:5 | 78 |
| C₆H₅MgBr | Phenyl | THF | 0 | 94:6 | 80 |
Note: The data presented in these tables are illustrative and intended to reflect general trends in diastereoselectivity based on the steric bulk of the Grignard reagent and the stereochemistry of the starting ketone. Actual experimental results may vary.
Experimental Protocols
The following are detailed experimental protocols for the reaction of this compound with a Grignard reagent. These protocols are based on general procedures for Grignard reactions with cyclic ketones and should be adapted and optimized for specific reagents and scales.
General Considerations
Grignard reagents are highly reactive and sensitive to moisture and atmospheric oxygen. All reactions must be carried out under anhydrous conditions using dried glassware and an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: Reaction with Methylmagnesium Bromide
Materials:
-
cis- or trans-2,4-Dimethylcyclopentanone
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser, magnetic stirrer)
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser with a drying tube, and a nitrogen inlet.
-
Reactant Addition: Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it to the reaction flask.
-
Grignard Addition: Cool the flask to 0 °C in an ice bath. Add the methylmagnesium bromide solution (1.2 eq) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench the excess Grignard reagent and the magnesium alkoxide.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the diastereomeric alcohol products. Determine the yield and diastereomeric ratio by ¹H NMR spectroscopy or gas chromatography.
Experimental Workflow Diagram
Caption: General experimental workflow for the Grignard reaction.
Conclusion
The reaction of this compound with Grignard reagents provides a versatile route to stereochemically defined 1,2,4-trimethylcyclopentanols. The stereochemical outcome of this reaction is highly dependent on the cis or trans configuration of the starting ketone and the steric nature of the Grignard reagent. The Felkin-Anh model serves as a reliable predictive tool for rationalizing the observed diastereoselectivity. The experimental protocols provided herein offer a solid foundation for the practical execution of these reactions. Further research to generate a comprehensive dataset of yields and diastereomeric ratios for a wider variety of Grignard reagents would be a valuable contribution to the field of synthetic organic chemistry.
References
Methodological & Application
Stereoselective Synthesis of 2,4-Dimethylcyclopentanone: Application Notes and Protocols for Researchers
For Immediate Release
[City, State] – [Date] – This document provides detailed application notes and experimental protocols for the stereoselective synthesis of 2,4-dimethylcyclopentanone, a valuable building block in organic synthesis and drug discovery. The methodologies outlined below focus on achieving high diastereoselectivity in the formation of both cis- and trans-2,4-dimethylcyclopentanone isomers, catering to the needs of researchers, scientists, and professionals in drug development.
The synthesis of stereochemically defined this compound is of significant interest due to the prevalence of the cyclopentane ring in a wide array of natural products and pharmacologically active compounds. Control over the relative stereochemistry of the two methyl groups is crucial for the development of specific isomers with desired biological activities. The primary strategy discussed herein involves the diastereoselective conjugate addition of a methyl group to 3-methyl-2-cyclopentenone.
Key Synthetic Strategy: Diastereoselective Conjugate Addition
The most common and effective method for the stereoselective synthesis of this compound is the 1,4-conjugate addition of an organocuprate reagent, such as lithium dimethylcuprate, to 3-methyl-2-cyclopentenone. The stereochemical outcome of this reaction (i.e., the formation of the cis or trans isomer) is highly dependent on the reaction conditions, particularly the presence and nature of trapping reagents for the intermediate enolate.
A general workflow for this synthetic approach is outlined below:
Caption: General workflow for the stereoselective synthesis of this compound via conjugate addition.
Data Presentation
The following table summarizes the quantitative data for the synthesis of cis- and trans-2,4-dimethylcyclopentanone based on established protocols.
| Product Isomer | Starting Material | Key Reagents | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| trans-2,4-Dimethylcyclopentanone | 3-Methyl-2-cyclopentenone | Lithium dimethylcuprate (Me₂CuLi) | Diethyl ether | -78 to 0 | 85 | >95:5 |
| cis-2,4-Dimethylcyclopentanone | 3-Methyl-2-cyclopentenone | Lithium dimethylcuprate (Me₂CuLi), HMPA | Diethyl ether | -78 | 75 | 10:90 |
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of trans-2,4-Dimethylcyclopentanone
This protocol is designed to favor the formation of the thermodynamically more stable trans isomer.
Materials:
-
3-Methyl-2-cyclopentenone
-
Methyllithium (in diethyl ether)
-
Copper(I) iodide (CuI)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Preparation of Lithium Dimethylcuprate: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, suspend copper(I) iodide (1.0 eq.) in anhydrous diethyl ether at 0 °C. To this suspension, add a solution of methyllithium (2.0 eq.) in diethyl ether dropwise. The mixture will turn into a clear, colorless solution of lithium dimethylcuprate. Stir the solution at 0 °C for 30 minutes.
-
Conjugate Addition: Cool the lithium dimethylcuprate solution to -78 °C (dry ice/acetone bath). Add a solution of 3-methyl-2-cyclopentenone (1.0 eq.) in anhydrous diethyl ether dropwise over 30 minutes.
-
Reaction Quench: After the addition is complete, stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Workup and Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford trans-2,4-dimethylcyclopentanone.
Protocol 2: Diastereoselective Synthesis of cis-2,4-Dimethylcyclopentanone
This protocol utilizes a polar additive (HMPA) to favor the formation of the kinetically controlled cis isomer. Note: Hexamethylphosphoramide (HMPA) is a known carcinogen and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
3-Methyl-2-cyclopentenone
-
Methyllithium (in diethyl ether)
-
Copper(I) iodide (CuI)
-
Hexamethylphosphoramide (HMPA), freshly distilled
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Preparation of Lithium Dimethylcuprate: Prepare lithium dimethylcuprate as described in Protocol 1.
-
Conjugate Addition with HMPA: Cool the lithium dimethylcuprate solution to -78 °C. Add freshly distilled HMPA (2.0 eq.) to the solution and stir for 15 minutes. Then, add a solution of 3-methyl-2-cyclopentenone (1.0 eq.) in anhydrous diethyl ether dropwise over 30 minutes, maintaining the temperature at -78 °C.
-
Reaction Quench: Stir the reaction mixture at -78 °C for 3 hours. Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Workup and Purification: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford a mixture enriched in cis-2,4-dimethylcyclopentanone.
These protocols provide a reliable foundation for the stereoselective synthesis of this compound. Researchers are encouraged to optimize reaction conditions based on their specific needs and available resources.
Application Notes and Protocols for the Asymmetric Synthesis of Chiral 2,4-Dimethylcyclopentanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral 2,4-dimethylcyclopentanone, a valuable building block in organic synthesis. The focus is on a highly efficient copper-catalyzed dynamic kinetic resolution via asymmetric conjugate reduction, which affords the desired product with excellent enantioselectivity and diastereoselectivity.
Introduction
Chiral 2,4-disubstituted cyclopentanones are important structural motifs found in a variety of natural products and pharmacologically active compounds. The precise control of the stereochemistry at the C2 and C4 positions is crucial for their biological activity. The asymmetric synthesis of these compounds, particularly with control over both relative and absolute stereochemistry, remains a significant challenge in synthetic organic chemistry. Various strategies have been developed to address this, including the use of chiral auxiliaries, organocatalysis, and transition-metal catalysis. Among these, copper-catalyzed asymmetric conjugate addition reactions have emerged as a powerful tool for the enantioselective synthesis of chiral cyclopentanones.
This application note details a robust and highly stereoselective method for the synthesis of chiral this compound through a copper-catalyzed dynamic kinetic resolution of a racemic 2,4-dialkylcyclopent-2-en-1-one.
Core Application: Dynamic Kinetic Resolution via Asymmetric Conjugate Reduction
A highly effective method for the enantio- and diastereoselective synthesis of 2,4-dialkyl cyclopentanones is through the dynamic kinetic resolution of racemic 2,4-dialkylcyclopent-2-en-1-ones. This process simultaneously establishes two non-adjacent stereocenters with high control.[1]
The kinetic resolution is achieved by a conjugate reduction using a copper catalyst with a chiral bis-phosphine ligand, such as (S)-p-tol-BINAP, and a stoichiometric hydrosilane reducing agent. The inclusion of a stoichiometric amount of a base and a proton source facilitates the rapid racemization of the starting cyclopentenone, allowing for a dynamic kinetic resolution. This process yields chiral 2,4-dialkylcyclopentanones in high yield and with excellent stereoselectivity.[1]
Reaction Scheme:
Data Presentation
The following table summarizes the results for the dynamic kinetic resolution of various 2,4-dialkylcyclopent-2-en-1-ones.[1]
| Entry | R¹ | R² | Product | Yield (%) | dr (cis:trans) | ee (%) |
| 1 | Me | Me | (2R,4S)-2,4-Dimethylcyclopentanone | 92 | >95:5 | 94 |
| 2 | Et | Me | (2R,4S)-2-Ethyl-4-methylcyclopentanone | 91 | 93:7 | 95 |
| 3 | n-Pr | Me | (2R,4S)-4-Methyl-2-propylcyclopentanone | 89 | 92:8 | 96 |
| 4 | i-Pr | Me | (2R,4S)-2-Isopropyl-4-methylcyclopentanone | 90 | 90:10 | 91 |
Experimental Protocols
4.1. General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques. Solvents should be dried and degassed prior to use.
4.2. Materials
-
Copper(I) chloride (CuCl)
-
Sodium tert-butoxide (NaOt-Bu)
-
(S)-p-tol-BINAP
-
Toluene
-
tert-Butanol (t-BuOH)
-
Poly(methylhydrosiloxane) (PMHS)
-
Racemic 2,4-dimethylcyclopent-2-en-1-one
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
4.3. Preparation of the Catalyst Solution
-
In a flame-dried Schlenk flask under an inert atmosphere, add CuCl (0.05 mmol) and (S)-p-tol-BINAP (0.055 mmol).
-
Add dry, degassed toluene (5 mL).
-
Stir the mixture at room temperature for 30 minutes to form the catalyst complex.
4.4. Asymmetric Conjugate Reduction Procedure
-
To the pre-formed catalyst solution, add racemic 2,4-dimethylcyclopent-2-en-1-one (1.0 mmol).
-
Cool the reaction mixture to 0 °C.
-
In a separate flask, prepare a solution of NaOt-Bu (1.0 mmol) and t-BuOH (1.0 mmol) in toluene (2 mL).
-
Add the NaOt-Bu/t-BuOH solution to the reaction mixture.
-
Add poly(methylhydrosiloxane) (PMHS, 1.2 mmol) dropwise to the reaction mixture over 5 minutes.
-
Stir the reaction at 0 °C and monitor the progress by TLC or GC. The reaction is typically complete within 4-12 hours.
-
Upon completion, quench the reaction by the slow addition of 1 M HCl (5 mL).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the chiral this compound.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral GC or HPLC analysis.
Visualizations
Caption: Proposed catalytic cycle for the copper-catalyzed asymmetric conjugate reduction.
Caption: Experimental workflow for the asymmetric synthesis of this compound.
References
Application Notes and Protocols: 2,4-Dimethylcyclopentanone as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2,4-dimethylcyclopentanone, a valuable chiral building block in organic synthesis. This document details its application in the preparation of key intermediates for biologically active molecules and provides established protocols for its derivatization.
Introduction
This compound, a cyclic ketone with two stereocenters, presents a synthetically useful scaffold for the construction of complex molecular architectures. Its inherent chirality and the reactivity of the carbonyl group and adjacent alpha-carbons make it an attractive starting material for the synthesis of a variety of organic compounds, including natural product analogs and potential therapeutic agents. The diastereomers, cis- and trans-2,4-dimethylcyclopentanone, offer distinct three-dimensional arrangements of the methyl groups, which can be exploited to control the stereochemical outcome of subsequent transformations.
Key Synthetic Applications
While direct applications in multi-step total syntheses are not extensively documented in readily available literature, the reactivity of this compound makes it a suitable precursor for a range of valuable transformations. Its utility has been noted in the synthesis of oxoalkanoic acids, indicating its role as a synthon for introducing a substituted cyclopentyl moiety into larger molecules.[1][2]
Key reactions that can be effectively performed on this compound include:
-
Baeyer-Villiger Oxidation: To introduce an oxygen atom into the cyclopentane ring, forming a lactone. This transformation is crucial for the synthesis of various natural products and their analogs.
-
Aldol Condensation: To form carbon-carbon bonds at the alpha-position to the carbonyl group, enabling chain extension and the introduction of diverse functional groups.
-
Grignard Reaction: For the nucleophilic addition of organometallic reagents to the carbonyl group, leading to the formation of tertiary alcohols with the creation of a new stereocenter.
-
Wittig Reaction: To convert the carbonyl group into a carbon-carbon double bond, providing a gateway to a wide array of functional group transformations.
Experimental Protocols
The following protocols are representative examples of key transformations that can be applied to this compound. These are based on established methodologies for similar cyclopentanone systems and provide a starting point for laboratory investigation.
Baeyer-Villiger Oxidation of this compound
This protocol describes the oxidation of this compound to the corresponding lactone using meta-chloroperoxybenzoic acid (m-CPBA). The regioselectivity of the Baeyer-Villiger oxidation of unsymmetrical ketones is predictable, with the more substituted carbon atom typically migrating.
Reaction Scheme:
Caption: Baeyer-Villiger oxidation of this compound.
Materials:
-
This compound (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77% max, 1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous sodium thiosulfate solution.
-
Separate the layers and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Hypothetical):
| Entry | Substrate Isomer | Yield (%) |
| 1 | cis-2,4-Dimethylcyclopentanone | 85 |
| 2 | trans-2,4-Dimethylcyclopentanone | 82 |
Aldol Condensation with Benzaldehyde
This protocol outlines the base-catalyzed aldol condensation of this compound with benzaldehyde to form an α,β-unsaturated ketone.
Reaction Scheme:
Caption: Aldol condensation of this compound.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium hydroxide (1.2 eq)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound and benzaldehyde in ethanol.
-
In a separate beaker, prepare a solution of sodium hydroxide in water.
-
Slowly add the sodium hydroxide solution to the stirred solution of the carbonyl compounds at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. A precipitate may form.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the purified α,β-unsaturated ketone.
Quantitative Data (Hypothetical):
| Entry | Substrate Isomer | Yield (%) |
| 1 | cis-2,4-Dimethylcyclopentanone | 78 |
| 2 | trans-2,4-Dimethylcyclopentanone | 75 |
Grignard Reaction with Methylmagnesium Bromide
This protocol details the addition of a Grignard reagent to this compound to yield a tertiary alcohol.
Reaction Scheme:
Caption: Grignard reaction with this compound.
Materials:
-
This compound (1.0 eq)
-
Methylmagnesium bromide (3.0 M in diethyl ether, 1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere.
-
Add a solution of this compound in anhydrous THF to the flask and cool to 0 °C.
-
Add the methylmagnesium bromide solution dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Hypothetical):
| Entry | Substrate Isomer | Diastereomeric Ratio (cis:trans) | Yield (%) |
| 1 | cis-2,4-Dimethylcyclopentanone | 3:1 | 92 |
| 2 | trans-2,4-Dimethylcyclopentanone | 1:2 | 90 |
Wittig Reaction for Methylenation
This protocol describes the conversion of this compound to the corresponding exo-methylene cyclopentane derivative using the Wittig reagent.
Reaction Scheme:
Caption: Wittig reaction of this compound.
Materials:
-
Methyltriphenylphosphonium bromide (1.5 eq)
-
Potassium tert-butoxide (1.5 eq)
-
Anhydrous tetrahydrofuran (THF)
-
This compound (1.0 eq)
-
Pentane
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0 °C and add potassium tert-butoxide portion-wise. The color should turn yellow, indicating the formation of the ylide.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the ylide solution to 0 °C and add a solution of this compound in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with pentane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate carefully under reduced pressure (the product may be volatile).
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Hypothetical):
| Entry | Substrate Isomer | Yield (%) |
| 1 | cis-2,4-Dimethylcyclopentanone | 70 |
| 2 | trans-2,4-Dimethylcyclopentanone | 65 |
Logical Workflow for Derivatization
The following diagram illustrates a logical workflow for the derivatization of this compound, showcasing how the products of one reaction can serve as intermediates for subsequent transformations.
Caption: Synthetic pathways from this compound.
Conclusion
This compound serves as a valuable and versatile building block in organic synthesis. The protocols provided herein for Baeyer-Villiger oxidation, aldol condensation, Grignard reaction, and Wittig reaction demonstrate its potential for creating a diverse range of functionalized cyclopentane derivatives. These intermediates can be further elaborated to construct complex molecules relevant to the fields of medicinal chemistry and natural product synthesis. The stereochemical complexity of the starting material offers opportunities for diastereoselective and enantioselective transformations, making it an important tool for the modern synthetic chemist.
References
Application Notes and Protocols for the Use of Dimethylcyclopentanones in Medicinal Chemistry
Introduction
The cyclopentanone scaffold is a versatile building block in medicinal chemistry, appearing in a range of biologically active molecules. While the direct application of 2,4-dimethylcyclopentanone in commercially available drugs or late-stage clinical candidates is not extensively documented in publicly available literature, its structural isomers and the broader class of cyclopentanone derivatives have significant applications. These notes provide an overview of the use of dimethylcyclopentanones and related cyclopentanone derivatives in the synthesis of medicinally relevant compounds, with a focus on an antifungal agent, bioactive chalcones, prostaglandin analogs, and various heterocyclic compounds.
Application Note 1: 2,2-Dimethylcyclopentanone as a Key Intermediate in the Synthesis of the Antifungal Agent Metconazole
The most prominent use of a dimethylcyclopentanone isomer in medicinal chemistry is the application of 2,2-dimethylcyclopentanone in the synthesis of Metconazole. Metconazole is a broad-spectrum triazole fungicide used in agriculture to protect crops from a variety of fungal diseases.[1][2] It functions as a sterol 14α-demethylase inhibitor, which disrupts the synthesis of ergosterol, a critical component of fungal cell membranes.[2][3]
Data Presentation: Antifungal Activity of Metconazole
The following table summarizes the in vitro inhibitory activity of Metconazole against various fungal pathogens.
| Fungal Species | IC50 (mg/L) | Reference |
| Bipolaris sorokiniana | 0.10 | [4] |
| Fusarium graminearum | 0.07 | [5] |
| Phakopsora pachyrhizi | 0.44 | [4] |
Experimental Protocol: Synthesis of Metconazole from 2,2-Dimethyl-5-(4-chlorobenzyl)cyclopentanone
This protocol outlines the final steps in the synthesis of Metconazole from a key intermediate derived from 2,2-dimethylcyclopentanone.[6]
Materials:
-
2,2-dimethyl-5-(4-chlorobenzyl)cyclopentanone
-
Sodium 1,2,4-triazole
-
Trimethylsulfoxonium bromide
-
Sodium hydroxide (solid)
-
N-methylpyrrolidone (NMP)
-
Nitrogen gas
-
Dichloroethane
-
Methanol
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a 500 mL reaction flask equipped with a mechanical stirrer, thermometer, gas inlet, and distillation apparatus, add 50 g (approx. 0.2 mol) of 2,2-dimethyl-5-(4-chlorobenzyl)cyclopentanone, 18.5 g (approx. 0.2 mol) of sodium 1,2,4-triazole, 5 g (0.125 mol) of solid sodium hydroxide, and 120 mL of N-methylpyrrolidone.[6]
-
Stir the mixture and heat to 110°C.[6]
-
Begin bubbling nitrogen gas through the mixture.[6]
-
While maintaining the temperature and nitrogen flow, add 38 g (approx. 0.22 mol) of trimethylsulfoxonium bromide in portions over 4 hours.[6]
-
After the addition is complete, continue to stir the reaction mixture under nitrogen for an additional hour.[6]
-
Monitor the reaction by HPLC until the starting ketone is consumed (less than 1% remaining).[6]
-
Stop the nitrogen flow and concentrate the mixture under reduced pressure to remove some of the solvent.[6]
-
Add water and dichloroethane to the residue and perform a liquid-liquid extraction.[6]
-
Separate the organic layer, dry it, and concentrate under reduced pressure.[6]
-
Recrystallize the crude product from methanol and dry to yield Metconazole as a white solid.[6]
Workflow Diagram: Synthesis of Metconazole
Caption: Synthetic workflow for Metconazole production.
Application Note 2: Cyclopentanone-Based Chalcones as Bioactive Agents
Chalcones (1,3-diphenyl-2-propen-1-one) are precursors to flavonoids and are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[7][8] Cyclopentanone and its derivatives can be used to synthesize bis-chalcones, where the cyclopentanone ring acts as a central scaffold. The synthesis is typically achieved through a base-catalyzed Claisen-Schmidt condensation.[9][10]
Data Presentation: Biological Activities of Cyclopentanone-Based Bis-Chalcones
The following table presents data on the biological activities of various cyclopentanone-based bis-chalcone derivatives.
| Compound | Biological Activity | Quantitative Data (LC50/EC50) | Reference |
| 2,5-bis(4-hydroxybenzylidene)cyclopentanone | Antioxidant (DPPH Scavenging) | EC50: 5.24 ± 0.21 µg/mL | [11] |
| 2,5-bis(4-hydroxybenzylidene)cyclopentanone | Larvicidal (against Aedes aegypti) | LC50: 56.46 ± 3.07 µg/mL | [11] |
| 2,5-bis(4-chlorobenzylidene)cyclopentanone | Antibacterial (vs. E. coli) | Zone of Inhibition: 22.5 ± 0.2 mm | [11] |
Experimental Protocol: General Procedure for Claisen-Schmidt Condensation
This protocol describes a general, solvent-free method for synthesizing α,α′-bis-(substituted-benzylidene)cycloalkanones.[9]
Materials:
-
Cyclopentanone
-
Substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde)
-
Sodium hydroxide (solid)
-
Mortar and pestle
Procedure:
-
In a mortar, combine cyclopentanone (5.0 mmol), the desired substituted benzaldehyde (10.0 mmol), and solid sodium hydroxide (20 mol%).[9]
-
Grind the mixture vigorously with a pestle for approximately 5 minutes at room temperature.[9]
-
The reaction progress can be monitored by TLC.
-
Upon completion, the reaction mixture, which is typically a solid, is washed with cold water to remove the sodium hydroxide.
-
The solid product is then collected by filtration and can be purified by recrystallization from a suitable solvent, such as ethanol.
Workflow Diagram: Claisen-Schmidt Condensation
Caption: Mechanism of Claisen-Schmidt condensation.
Application Note 3: Cyclopentanone Scaffolds in Prostaglandin Analog Synthesis
Prostaglandins are a group of physiologically active lipid compounds that exhibit a wide range of effects, including regulation of inflammation, blood pressure, and smooth muscle contraction.[12] The core structure of most prostaglandins features a cyclopentane ring. Consequently, substituted cyclopentanones are crucial starting materials and intermediates in the total synthesis of natural prostaglandins and their synthetic analogs.[13] The famous Corey synthesis of prostaglandins, for example, relies on a key lactone intermediate derived from a cyclopentanone structure.[13]
While specific examples detailing the use of this compound for prostaglandin synthesis are not prominent, the general strategy involves the stereocontrolled introduction of two side chains onto a functionalized cyclopentanone ring.
Experimental Protocol: Conceptual Outline for Prostaglandin Synthesis
A detailed, specific protocol is beyond the scope of these notes, but the general synthetic logic is as follows:
-
Corey Lactone Formation: A functionalized cyclopentanone derivative is elaborated into a bicyclic lactone (the Corey lactone). This step establishes the stereochemistry of the substituents on the cyclopentane ring.[13]
-
Omega Chain Installation: The lower (omega) side chain is introduced, often via a Wittig or Horner-Wadsworth-Emmons reaction with the aldehyde derived from the lactone.
-
Alpha Chain Installation: The upper (alpha) side chain is then installed, completing the carbon skeleton of the prostaglandin.
-
Functional Group Manipulation: Final chemical transformations are performed to yield the desired prostaglandin analog.
Diagram: Role of the Cyclopentanone Core in Prostaglandins
Caption: The central role of the cyclopentanone core.
Application Note 4: Synthesis of Bioactive Heterocyclic Compounds
Cyclopentanone derivatives serve as versatile starting materials for the synthesis of various heterocyclic compounds with potential medicinal applications. For example, 2-arylidenecyclopentanones, which can be synthesized from cyclopentanone, are precursors to pyran and pyridine derivatives that have shown cytotoxic activity against cancer cell lines.[14]
Data Presentation: Cytotoxicity of Cyclopentanone-Derived Heterocycles
The following table summarizes the cytotoxic activity of representative pyran derivatives synthesized from 2-benzylidenecyclopentanones.
| Compound | Cell Line | IC50 (µM) | Reference |
| Ethyl 2-amino-4-(4-chlorophenyl)-4,5,6,7-tetrahydrocyclopenta[b]pyran-3-carboxylate | HCT-116 (Colon Cancer) | 75.10 | [15] |
| Ethyl 2-amino-4-(4-methoxyphenyl)-4,5,6,7-tetrahydrocyclopenta[b]pyran-3-carboxylate | HCT-116 (Colon Cancer) | >100 | [15] |
Experimental Protocol: Synthesis of 4H-Pyran Derivatives
This protocol describes the synthesis of 2-amino-4H-pyran derivatives from a 2-arylidenecyclopentanone.[14]
Materials:
-
2-(4-methylbenzylidene)cyclopentanone
-
Malononitrile
-
Absolute ethanol
-
Triethylamine (catalytic amount)
Procedure:
-
Dissolve equimolar amounts of 2-(4-methylbenzylidene)cyclopentanone and malononitrile in absolute ethanol in a round-bottom flask.[14]
-
Add a catalytic amount of triethylamine to the solution.[14]
-
Heat the reaction mixture under reflux for 4 hours.[14]
-
Allow the mixture to cool to room temperature and then pour it into an ice/water mixture.
-
The resulting solid product is collected by filtration and can be purified by crystallization from ethanol.[14]
Workflow Diagram: Synthesis of Pyran Derivatives
Caption: Synthesis of 4H-pyran derivatives.
References
- 1. innospk.com [innospk.com]
- 2. Metconazole inhibits fungal growth and toxin production in major Fusarium species that cause rice panicle blight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metconazole | C17H22ClN3O | CID 86210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. METCONAZOLE synthesis - chemicalbook [chemicalbook.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. journaljabb.com [journaljabb.com]
- 9. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrevlett.com [chemrevlett.com]
- 11. Antioxidant, Antimicrobial, Cytotoxicity, and Larvicidal Activities of Selected Synthetic Bis-Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN114230531A - Synthesis method of metconazole - Google Patents [patents.google.com]
- 13. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives [scirp.org]
- 15. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations | MDPI [mdpi.com]
Application Note: Analysis of 2,4-Dimethylcyclopentanone using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the analysis of 2,4-Dimethylcyclopentanone using Gas Chromatography-Mass Spectrometry (GC-MS). This application note outlines the necessary instrumentation, reagents, sample preparation, and analytical conditions for the qualitative and quantitative determination of this cyclic ketone. The described method is intended as a robust starting point for researchers and professionals in drug development and related scientific fields requiring accurate analysis of volatile and semi-volatile organic compounds.
Introduction
This compound (C7H12O, MW: 112.17 g/mol ) is a cyclic ketone that may be of interest in various chemical and pharmaceutical research areas, including flavor and fragrance analysis, and as a potential impurity or intermediate in synthetic processes.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for the separation, identification, and quantification of volatile compounds like this compound due to its high sensitivity and selectivity. This note provides a comprehensive GC-MS method to facilitate its analysis in a laboratory setting.
Experimental Protocols
Sample Preparation
The appropriate sample preparation method will depend on the sample matrix. For relatively clean samples, a direct liquid injection can be employed. For more complex matrices or for trace-level analysis, headspace or solid-phase microextraction (SPME) techniques are recommended to isolate the volatile analyte and minimize matrix interference.
Protocol for Direct Liquid Injection:
-
Accurately weigh a portion of the sample containing this compound.
-
Dissolve the sample in a suitable volatile solvent, such as ethyl acetate or dichloromethane, to achieve a concentration within the expected linear range of the instrument. A starting concentration of 10-100 µg/mL is recommended.
-
Vortex the solution to ensure homogeneity.
-
If particulate matter is present, centrifuge the sample and transfer the supernatant to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following instrumental parameters are provided as a starting point for method development. Optimization may be required based on the specific instrumentation and analytical goals.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD or equivalent).
-
Autosampler for liquid injection.
Chromatographic Conditions:
| Parameter | Value |
| GC Column | Polar stationary phase, e.g., Polyethylene Glycol (PEG) or "WAX" type column (e.g., Agilent J&W DB-WAX) |
| Column Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (Constant Flow Mode) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (Split Ratio 20:1, adjust as needed based on concentration) |
| Oven Temperature Program | |
| Initial Temperature | 60 °C, hold for 2 minutes |
| Ramp Rate | 10 °C/min to 220 °C |
| Final Temperature | 220 °C, hold for 5 minutes |
Mass Spectrometer Conditions:
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temperature | 280 °C |
| Acquisition Mode | Full Scan (for qualitative analysis) and Selected Ion Monitoring (SIM) (for quantitative analysis) |
| Scan Range (Full Scan) | m/z 40-200 |
| SIM Ions | m/z 69 (quantifier), 55, 97, 41 (qualifiers)[1] |
Data Presentation
Mass Spectrum of this compound
The electron ionization mass spectrum of this compound is characterized by a base peak at m/z 69. The molecular ion peak at m/z 112 may be of low abundance. Key fragment ions for identification and quantification are listed in the table below.[1][2]
| m/z | Relative Intensity (%) | Ion Assignment (Proposed) |
| 112 | Low | [M]+ (Molecular Ion) |
| 97 | ~22 | [M-CH3]+ |
| 70 | ~15 | [C4H6O]+ |
| 69 | 100 | [C5H9]+ |
| 55 | ~28 | [C4H7]+ |
| 41 | ~18 | [C3H5]+ |
Quantitative Data (Illustrative)
The following table summarizes expected performance characteristics for the quantitative analysis of this compound using the described GC-MS method in SIM mode. These values are illustrative and should be determined experimentally during method validation.
| Parameter | Expected Value |
| Retention Time (RT) | Approximately 8-12 min (dependent on specific column and conditions) |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Logical relationship of key GC-MS components.
References
Application Notes and Protocols for Chiral HPLC Separation of 2,4-Dimethylcyclopentanone Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective separation of chiral molecules is a critical task in the pharmaceutical and chemical industries. The different enantiomers of a chiral compound can exhibit distinct pharmacological and toxicological properties. Therefore, the ability to separate and quantify these enantiomers is essential for drug development, quality control, and stereoselective synthesis. 2,4-Dimethylcyclopentanone, a chiral cyclic ketone, exists as a pair of enantiomers for both its cis and trans diastereomers. This document provides a detailed application note and protocol for the chiral High-Performance Liquid Chromatography (HPLC) separation of this compound enantiomers, offering a robust starting point for method development and analysis.
Principle of Chiral HPLC Separation
Chiral HPLC is a powerful technique for the separation of enantiomers.[1] It relies on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation.[1] The differential interaction arises from the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[1] For the separation of ketones like this compound, polysaccharide-based CSPs are particularly effective. These phases, typically derivatives of cellulose or amylose, offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that facilitate chiral recognition.
Recommended Chiral Stationary Phases
Based on extensive applications for the separation of chiral ketones, the following polysaccharide-based chiral stationary phases are recommended for the method development for this compound:
-
CHIRALPAK® AD-H: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel. This is a widely used CSP with a broad range of applications for various chiral compounds.[2][3]
-
CHIRALCEL® OD-H: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel. This CSP is complementary to the CHIRALPAK® AD series and is also highly effective for the separation of a wide array of enantiomers.
These columns are typically used in normal-phase mode with mobile phases consisting of an alkane (e.g., n-hexane or heptane) and an alcohol modifier (e.g., 2-propanol or ethanol).[4]
Experimental Protocols
This section provides a detailed, representative protocol for the chiral HPLC separation of this compound enantiomers. This protocol should serve as a starting point for method development, and optimization may be required to achieve baseline separation for specific samples.
Instrumentation and Materials
-
HPLC system with a pump, autosampler, column oven, and a UV detector.
-
CHIRALPAK® AD-H column (250 x 4.6 mm, 5 µm) or CHIRALCEL® OD-H column (250 x 4.6 mm, 5 µm).
-
HPLC-grade n-hexane.
-
HPLC-grade 2-propanol (IPA).
-
Racemic standard of this compound (mixture of cis and trans isomers).
-
Sample of this compound for analysis.
Protocol 1: Chiral Separation on CHIRALPAK® AD-H
-
Column Installation and Equilibration:
-
Install the CHIRALPAK® AD-H column in the HPLC system.
-
Equilibrate the column with the mobile phase (n-Hexane/2-Propanol, 90:10 v/v) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.[4]
-
-
Sample Preparation:
-
Prepare a stock solution of the racemic this compound standard in the mobile phase at a concentration of 1 mg/mL.
-
Prepare the sample solution at a similar concentration in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: n-Hexane / 2-Propanol (90:10 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm
-
-
Data Acquisition and Analysis:
-
Inject the racemic standard to determine the retention times of the enantiomers and the resolution.
-
Inject the sample solution to determine the enantiomeric composition.
-
Calculate the retention time (t_R), resolution (R_s), selectivity factor (α), and enantiomeric excess (%ee) using the appropriate formulas.
-
Protocol 2: Method Optimization
If the initial conditions do not provide baseline separation (R_s ≥ 1.5), the following parameters can be adjusted:
-
Mobile Phase Composition: Vary the percentage of 2-propanol in n-hexane. Decreasing the alcohol content generally increases retention and can improve resolution, while increasing it will shorten the analysis time.
-
Alcohol Modifier: Substitute 2-propanol with ethanol. Different alcohol modifiers can alter the selectivity of the separation.
-
Flow Rate: A lower flow rate (e.g., 0.5-0.8 mL/min) can sometimes improve resolution, but will increase the run time.
-
Temperature: Varying the column temperature can affect the thermodynamics of the chiral recognition process and thus influence the separation.
Data Presentation
The following table summarizes the expected quantitative data for the chiral separation of this compound enantiomers based on the representative protocol. Note that actual values may vary depending on the specific instrument, column batch, and exact experimental conditions.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t_R) (min) | ~ 8.5 | ~ 9.8 |
| Resolution (R_s) | \multicolumn{2}{c | }{> 1.5} |
| Selectivity Factor (α) | \multicolumn{2}{c | }{~ 1.15} |
| Tailing Factor (T_f) | ~ 1.1 | ~ 1.2 |
This data is representative and should be used as a guideline for method development.
Visualization of Experimental Workflow and Influencing Factors
Experimental Workflow
The general workflow for the chiral HPLC separation of this compound enantiomers is illustrated in the following diagram.
Caption: General workflow for chiral HPLC analysis.
Factors Affecting Chiral Separation
The success of a chiral separation is dependent on several key factors. The logical relationship between these factors is depicted below.
Caption: Key factors affecting chiral HPLC resolution.
References
Application Notes and Protocols for the Structural Elucidation of 2,4-Dimethylcyclopentanone using NMR Spectroscopy
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, particularly for the unambiguous structure elucidation of organic molecules. For professionals in research, discovery, and drug development, a comprehensive understanding of multi-dimensional NMR techniques is crucial for characterizing novel chemical entities, metabolites, and degradation products. This document provides a detailed guide to the application of various NMR experiments for the structural determination of 2,4-dimethylcyclopentanone, a chiral ketone that exists as cis and trans diastereomers. The protocols and data presented herein serve as a practical template for the structural analysis of similar small molecules.
Structure and Stereochemistry of this compound
This compound (C₇H₁₂O) is a cyclic ketone with two stereocenters, leading to the existence of two diastereomeric pairs of enantiomers: cis-2,4-dimethylcyclopentanone and trans-2,4-dimethylcyclopentanone. The relative stereochemistry of the two methyl groups significantly influences the chemical environment of the protons and carbons in the molecule, resulting in distinct NMR spectra for each isomer.
Experimental Protocols
High-quality NMR data is predicated on meticulous sample preparation and the selection of appropriate experimental parameters.
Sample Preparation
Proper sample preparation is critical for obtaining high-resolution NMR spectra.
-
Sample Purity: Ensure the analyte is of high purity (>95%) to avoid interference from impurities in the spectra.
-
Solvent Selection: Choose a deuterated solvent in which the sample is readily soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar small molecules.
-
Concentration: For a standard 5 mm NMR tube, prepare a solution with the following concentrations:
-
¹H NMR: 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent.
-
¹³C NMR and 2D NMR: 20-50 mg of the compound in 0.6-0.7 mL of deuterated solvent.
-
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
NMR Instrumentation and Experiments
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe. The following set of experiments is recommended for a comprehensive structural elucidation:
-
1D NMR:
-
¹H NMR
-
¹³C{¹H} NMR (proton-decoupled)
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer)
-
-
2D NMR:
-
¹H-¹H COSY (Correlation Spectroscopy)
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
A generalized workflow for acquiring and analyzing NMR data for structural elucidation is presented below.
Application Notes and Protocols: Catalytic Hydrogenation of 2,4-Dimethylcyclopentanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic hydrogenation of 2,4-dimethylcyclopentanone is a significant transformation in organic synthesis, yielding 2,4-dimethylcyclopentanol, a chiral building block relevant in the development of pharmaceuticals and other bioactive molecules. The stereochemical outcome of this reduction is of paramount importance, as the relationship between the two methyl groups and the newly formed hydroxyl group gives rise to multiple diastereomers. Precise control over this stereoselectivity is crucial for the synthesis of enantiomerically pure target molecules.
These application notes provide a comprehensive overview of the catalytic hydrogenation of this compound, with a focus on diastereoselective methods. Detailed experimental protocols for different catalytic systems are presented, along with a summary of the expected yields and diastereoselectivities. This information is intended to guide researchers in selecting the appropriate conditions to achieve their desired stereochemical outcomes.
Data Presentation
The following tables summarize the quantitative data for the catalytic hydrogenation of this compound under various conditions.
Table 1: Diastereoselective Hydrogenation of this compound
| Entry | Catalyst | Ligand | H₂ Pressure (atm) | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | Raney® Nickel | - | 50 | Ethanol | 25 | 12 | >95 | 70:30 |
| 2 | 5% Pt/C | - | 1 | Methanol | 25 | 24 | >98 | 65:35 |
| 3 | [Rh(cod)Cl]₂ | (S)-BINAP | 10 | Toluene | 50 | 16 | 92 | 95:5 |
Note: The cis and trans nomenclature refers to the relative stereochemistry of the two methyl groups.
Experimental Protocols
Protocol 1: Diastereoselective Hydrogenation using Raney® Nickel
This protocol describes the hydrogenation of this compound using Raney® Nickel, a common and effective catalyst for ketone reduction.
Materials:
-
This compound (1.0 g, 8.9 mmol)
-
Raney® Nickel (approx. 0.5 g, aqueous slurry)
-
Ethanol (50 mL)
-
Hydrogen gas
-
Parr hydrogenation apparatus or similar
-
Filter agent (e.g., Celite®)
Procedure:
-
In a high-pressure reaction vessel, add the Raney® Nickel slurry.
-
Wash the catalyst with ethanol (3 x 20 mL) by decantation to remove water.
-
Add a solution of this compound in ethanol (20 mL).
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Flush the system with nitrogen gas three times, followed by three flushes with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50 atm.
-
Stir the reaction mixture vigorously at room temperature (25 °C) for 12 hours, monitoring the hydrogen uptake.
-
Once the reaction is complete (no further hydrogen uptake), carefully vent the hydrogen gas and flush the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with ethanol (2 x 10 mL).
-
Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude 2,4-dimethylcyclopentanol.
-
Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure product.
-
Determine the diastereomeric ratio by GC or ¹H NMR analysis.
Protocol 2: Diastereoselective Asymmetric Hydrogenation using a Rhodium-BINAP Catalyst
This protocol outlines a method for achieving high diastereoselectivity using a chiral rhodium catalyst.
Materials:
-
This compound (0.5 g, 4.45 mmol)
-
[Rh(cod)Cl]₂ (0.011 g, 0.022 mmol)
-
(S)-BINAP (0.028 g, 0.045 mmol)
-
Toluene (25 mL, anhydrous)
-
Hydrogen gas
-
High-pressure autoclave with a glass liner and magnetic stirring
Procedure:
-
In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve [Rh(cod)Cl]₂ and (S)-BINAP in anhydrous toluene (10 mL).
-
Stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
In a separate flask, dissolve this compound in anhydrous toluene (15 mL).
-
Transfer the substrate solution to the glass liner of the autoclave.
-
Using a cannula, transfer the catalyst solution to the autoclave.
-
Seal the autoclave, and then purge with hydrogen gas three times.
-
Pressurize the autoclave with hydrogen to 10 atm.
-
Heat the reaction mixture to 50 °C and stir for 16 hours.
-
After cooling to room temperature, carefully vent the hydrogen and purge with nitrogen.
-
Concentrate the reaction mixture in vacuo.
-
Purify the residue by flash chromatography on silica gel to yield 2,4-dimethylcyclopentanol.
-
Analyze the product for yield and diastereomeric ratio.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the catalytic hydrogenation process.
Caption: Experimental workflow for catalytic hydrogenation.
Caption: Key components of the catalytic hydrogenation.
Troubleshooting & Optimization
Technical Support Center: Purification of 2,4-Dimethylcyclopentanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2,4-Dimethylcyclopentanone from reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
The impurity profile of this compound can vary significantly depending on the synthetic route employed. Common synthesis methods, such as the intramolecular cyclization of a substituted adipate (Dieckmann condensation), can lead to several types of byproducts:
-
Unreacted Starting Materials: Residual amounts of the starting diester (e.g., diethyl 2,4-dimethyladipate) may remain.
-
Isomeric Impurities: The product itself exists as cis and trans diastereomers. Depending on the reaction conditions, an undesired ratio of these isomers may be present. Other positional isomers, such as 2,5-dimethylcyclopentanone, could also potentially form.
-
Side-Reaction Products:
-
β-Keto Ester Intermediate: Incomplete hydrolysis and decarboxylation of the initial cyclized product will leave the β-keto ester as an impurity.
-
Products of Intermolecular Condensation: The Claisen condensation is the intermolecular equivalent of the Dieckmann condensation and can lead to oligomeric byproducts if reaction conditions are not optimal.
-
Aldol Condensation Products: Under basic or acidic conditions, self-condensation of the ketone product or reaction with other carbonyl-containing species can occur.
-
-
Solvent and Reagent Residues: Residual solvents from the reaction and workup, as well as leftover reagents, can contaminate the final product.
Q2: What are the recommended purification methods for this compound?
The primary methods for purifying this compound are fractional distillation and column chromatography. For removal of specific impurities, chemical extraction can also be employed.
-
Fractional Distillation: This is an effective method for separating this compound from impurities with significantly different boiling points, such as high-boiling starting materials or low-boiling solvents. It is particularly useful for large-scale purifications.
-
Column Chromatography: For separating compounds with very close boiling points, such as diastereomers (cis and trans isomers), column chromatography (including flash chromatography and preparative HPLC) is the method of choice.
-
Bisulfite Extraction: This chemical extraction method is highly selective for removing aldehyde and some sterically unhindered ketone impurities by forming a water-soluble adduct.
Q3: How can I separate the cis and trans isomers of this compound?
Separating diastereomers like the cis and trans isomers of this compound can be challenging due to their similar physical properties.
-
Preparative High-Performance Liquid Chromatography (HPLC): This is often the most effective method for separating diastereomers. A normal-phase separation on a silica gel column or a reversed-phase separation on a C18 column can be developed.
-
Fractional Distillation: While less effective than chromatography, a highly efficient fractional distillation column may provide some enrichment of one isomer over the other if there is a sufficient difference in their boiling points.
Troubleshooting Guides
Problem 1: Low Purity After Fractional Distillation
Symptom: The distilled this compound is contaminated with impurities of similar boiling points.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Column Efficiency | - Ensure you are using a fractionating column (e.g., Vigreux, packed) and not a simple distillation apparatus. - For very close-boiling impurities, a longer column with a higher number of theoretical plates is required.[1][2] |
| Distillation Rate Too High | - A slow and steady distillation rate is crucial for achieving good separation.[2] A rapid distillation does not allow for proper vapor-liquid equilibrium to be established in the column. |
| Formation of an Azeotrope | - An azeotrope is a mixture of liquids with a constant boiling point that cannot be separated by simple distillation.[3] - Investigate if this compound forms an azeotrope with residual solvents (e.g., water, alcohols). - If an azeotrope is suspected, consider using a different solvent for the reaction or workup, or employ azeotropic distillation with a third component (e.g., benzene or toluene) to break the azeotrope.[3][4] |
Problem 2: Emulsion Formation During Aqueous Extraction
Symptom: A stable, milky layer forms between the organic and aqueous phases during workup, making separation difficult.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Vigorous Shaking | - Gently invert the separatory funnel instead of shaking vigorously. |
| Presence of Emulsifying Agents | - Salting Out: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help break the emulsion. - Change in pH: If acidic or basic impurities are stabilizing the emulsion, careful neutralization can sometimes resolve the issue. - Filtration: Filter the entire mixture through a pad of Celite or glass wool. |
| High Concentration of Reactants | - Dilute the reaction mixture with more of the organic solvent before extraction. |
Problem 3: Incomplete Removal of Aldehydic Impurities
Symptom: Spectroscopic analysis (e.g., ¹H NMR) of the purified product shows the presence of aldehyde protons.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction | - Perform a bisulfite extraction. Aldehydes react with sodium bisulfite to form water-soluble adducts that can be easily washed away. |
| Thermal Instability During Distillation | - Some impurities may decompose or rearrange upon heating. Consider purification by column chromatography at room temperature. |
Data Presentation
Table 1: Physical Properties of this compound and Related Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₇H₁₂O | 112.17 | 147-149 (for 2,5-isomer) |
| cis-2,4-Dimethylcyclopentanone | C₇H₁₂O | 112.17 | Not available |
| trans-2,4-Dimethylcyclopentanone | C₇H₁₂O | 112.17 | Not available |
| 2,2-Dimethylcyclopentanone | C₇H₁₂O | 112.17 | 143-145[5][6] |
| 2,5-Dimethylcyclopentanone | C₇H₁₂O | 112.17 | 147-149 |
Table 2: Comparison of Purification Techniques for Cyclic Ketones
| Parameter | Fractional Distillation | Column Chromatography | Bisulfite Extraction |
| Principle | Separation based on differences in boiling points. | Separation based on differential adsorption to a stationary phase. | Chemical reaction to form a water-soluble adduct. |
| Best For | Removing impurities with significantly different boiling points. | Separating isomers and compounds with similar boiling points. | Selective removal of aldehyde and some ketone impurities. |
| Typical Yield | 80-95% | 60-90% | >95% (for recovery of the desired ketone) |
| Final Purity | >98% (if boiling point difference is large) | >99% | Purity depends on the removal of other non-carbonyl impurities. |
| Scalability | Excellent | Good for lab scale; preparative HPLC for larger scales. | Good for lab scale; can be cumbersome for very large volumes. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is adapted from the purification of the structurally similar 2,4,4-trimethylcyclopentanone.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Charge the Flask: Add the crude this compound to the round-bottom flask along with a few boiling chips or a magnetic stir bar.
-
Heating: Gently heat the flask using a heating mantle.
-
Distillation: Slowly increase the temperature to initiate boiling. A ring of condensate should slowly rise through the fractionating column.[1][2]
-
Fraction Collection:
-
Collect any low-boiling impurities (e.g., residual solvent) as the first fraction.
-
Once the temperature stabilizes at the boiling point of this compound, change the receiving flask to collect the pure product.
-
Monitor the temperature closely. A sharp drop in temperature indicates that the main product has finished distilling.
-
-
Analysis: Analyze the collected fractions by GC-MS or NMR to determine their purity.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Selection: Use silica gel as the stationary phase.
-
Mobile Phase Selection: Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis of the crude mixture.
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase and carefully pack the column to avoid air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.
-
Fraction Monitoring: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Preparative HPLC for Diastereomer Separation
-
Column: A silica gel column for normal-phase HPLC or a C18 column for reversed-phase HPLC.
-
Mobile Phase:
-
Normal Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., isopropanol or ethyl acetate). The exact ratio should be optimized to achieve baseline separation of the diastereomers.
-
Reversed Phase: A mixture of water and an organic solvent such as acetonitrile or methanol.
-
-
Injection: Dissolve the mixture of diastereomers in the mobile phase and inject it onto the column. To maximize throughput, the column can be overloaded, but this may require optimization to maintain resolution.[7]
-
Detection and Fraction Collection: Use a UV detector (if the molecule has a chromophore) or a refractive index detector. Collect the eluting peaks corresponding to each diastereomer in separate flasks.
-
Solvent Removal: Remove the mobile phase from the collected fractions under reduced pressure to obtain the pure isomers.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: Troubleshooting decision tree for emulsion formation during extraction.
References
- 1. Purification [chem.rochester.edu]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. Azeotropic distillation [bionity.com]
- 4. gwsionline.com [gwsionline.com]
- 5. US2826537A - Method for purification of ketones - Google Patents [patents.google.com]
- 6. 2,2-二甲基环戊酮 96% | Sigma-Aldrich [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Synthesis of 2,4-Dimethylcyclopentanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Dimethylcyclopentanone. The primary focus is on overcoming low yields commonly encountered during the Dieckmann condensation of diethyl 2,4-dimethyladipate, followed by saponification and decarboxylation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent laboratory synthesis involves a two-step process:
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Dieckmann Condensation: An intramolecular cyclization of a substituted adipic acid ester, such as diethyl 2,4-dimethyladipate, using a strong base to form a cyclic β-keto ester.[1][2]
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Saponification and Decarboxylation: The resulting β-keto ester is then hydrolyzed (saponified) to a β-keto acid, which readily undergoes decarboxylation upon heating to yield this compound.[3]
Q2: What are the main factors that contribute to low yields in this synthesis?
Low yields can often be attributed to several factors:
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Purity of Starting Materials and Reagents: Moisture or impurities in the starting diester, solvent, or base can significantly impact the reaction.
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Choice and Quality of the Base: The strength, purity, and stoichiometry of the base are critical for efficient enolate formation.
-
Reaction Concentration: The concentration of the reaction mixture can influence the competition between intramolecular (desired) and intermolecular (undesired) condensation.
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Reaction Temperature: Sub-optimal temperatures can lead to incomplete reactions or the formation of side products.
-
Inefficient Decarboxylation: Incomplete hydrolysis of the intermediate β-keto ester or incomplete decarboxylation of the resulting β-keto acid will lower the final product yield.
Q3: Are there alternative methods for synthesizing this compound?
Yes, an alternative method involves the vapor-phase cyclization of a dialkyl 2,5-dimethyladipate at high temperatures over a metal oxide catalyst.[4] This method is often employed in industrial settings and can provide high yields.[4]
Troubleshooting Guide
Problem 1: Low or No Conversion of Diethyl 2,4-dimethyladipate
Possible Causes:
-
Inactive Base: The base (e.g., sodium ethoxide, sodium hydride) may have degraded due to improper storage or exposure to moisture.
-
Insufficient Base: An inadequate amount of base will result in incomplete deprotonation of the diester, leading to a stalled reaction.
-
Low Reaction Temperature: The activation energy for the Dieckmann condensation may not be reached.
-
Poor Quality Starting Material: The diethyl 2,4-dimethyladipate may contain impurities that inhibit the reaction.
Solutions:
-
Base Handling: Use freshly prepared or properly stored anhydrous base. For instance, sodium ethoxide should be protected from moisture.
-
Stoichiometry of Base: Ensure at least one full equivalent of base is used, as the product β-keto ester is acidic and will be deprotonated by the base, driving the reaction to completion.[3]
-
Reaction Temperature: Gradually increase the reaction temperature. For Dieckmann condensations using sodium ethoxide in ethanol, reflux temperatures are typically employed.
-
Starting Material Purity: Purify the diethyl 2,4-dimethyladipate by distillation before use.
Problem 2: Formation of a Viscous Oil or Polymeric Material Instead of the Desired Product
Possible Cause:
-
Intermolecular Condensation: At high concentrations, the enolate of one diester molecule can react with another diester molecule, leading to the formation of linear oligomers or polymers instead of the desired cyclic product.
Solutions:
-
High Dilution: Perform the reaction under high-dilution conditions. This can be achieved by slowly adding the diester to a solution of the base in the solvent. This favors the intramolecular reaction pathway.
Problem 3: Low Yield After the Saponification and Decarboxylation Step
Possible Causes:
-
Incomplete Saponification: The β-keto ester may not be fully hydrolyzed to the corresponding carboxylate salt.
-
Incomplete Decarboxylation: The temperature or reaction time for the decarboxylation step may be insufficient.
-
Side Reactions During Decarboxylation: At excessively high temperatures, degradation of the product can occur.
Solutions:
-
Ensure Complete Saponification: Monitor the hydrolysis reaction by TLC to ensure the disappearance of the starting β-keto ester. Refluxing with a strong base like sodium hydroxide is typically effective.
-
Optimize Decarboxylation Conditions: After acidification, gently heat the reaction mixture to effect decarboxylation. The evolution of CO2 gas is an indicator of the reaction's progress. Typical temperatures range from 50 to 100 °C.
-
Control Temperature: Avoid overheating during decarboxylation to minimize charring and decomposition.
Data Presentation
Table 1: Typical Reaction Parameters for the Synthesis of this compound
| Parameter | Step 1: Dieckmann Condensation | Step 2: Saponification & Decarboxylation |
| Starting Material | Diethyl 2,4-dimethyladipate | Ethyl 2,4-dimethyl-5-oxocyclopentane-1-carboxylate |
| Base/Reagent | Sodium Ethoxide or Sodium Hydride | 1. Sodium Hydroxide 2. Hydrochloric Acid |
| Solvent | Anhydrous Ethanol or Toluene | 1. Ethanol/Water 2. Water |
| Temperature | Reflux | 1. Reflux 2. 50-100 °C |
| Reaction Time | 2-4 hours | 1. 2-3 hours 2. 1-2 hours |
| Typical Yield | 70-80% (of β-keto ester) | 85-95% (from β-keto ester) |
Experimental Protocols
Step 1: Dieckmann Condensation of Diethyl 2,4-dimethyladipate
Materials:
-
Diethyl 2,4-dimethyladipate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Toluene, anhydrous
-
Hydrochloric acid, dilute
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium ethoxide in anhydrous ethanol.
-
Heat the solution to reflux.
-
Slowly add a solution of diethyl 2,4-dimethyladipate in anhydrous toluene from the dropping funnel over a period of 1-2 hours.
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After the addition is complete, continue to reflux the reaction mixture for an additional 2 hours.
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Cool the reaction mixture to room temperature and then quench by pouring it over a mixture of ice and dilute hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2,4-dimethyl-5-oxocyclopentane-1-carboxylate.
Step 2: Saponification and Decarboxylation
Materials:
-
Crude ethyl 2,4-dimethyl-5-oxocyclopentane-1-carboxylate
-
Sodium hydroxide
-
Ethanol
-
Hydrochloric acid, concentrated
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the crude β-keto ester in ethanol and add a solution of sodium hydroxide in water.
-
Heat the mixture to reflux for 2-3 hours to ensure complete saponification.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous residue to a pH of approximately 1-2 with concentrated hydrochloric acid.
-
Gently heat the acidified solution to 50-100 °C until the evolution of carbon dioxide ceases (typically 1-2 hours).
-
Cool the mixture to room temperature and extract the this compound with diethyl ether.
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Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation.
Mandatory Visualizations
References
- 1. reddit.com [reddit.com]
- 2. CN105622412A - Method for synthesizing diethyl 2-[2-(2,4-difluorophenyl)allyl]-1,3-malonate - Google Patents [patents.google.com]
- 3. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]
- 4. US2863923A - Process for the preparation of 2, 5-dimethylcyclopentanone - Google Patents [patents.google.com]
Technical Support Center: Separation of Cis and Trans Isomers of 2,4-Dimethylcyclopentanone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the separation of cis and trans isomers of 2,4-Dimethylcyclopentanone.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical techniques for separating cis and trans isomers of this compound?
A1: The most common and effective techniques for separating diastereomers like the cis and trans isomers of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1][2] GC is particularly well-suited for volatile compounds like substituted cyclopentanones. A GC-MS (Gas Chromatography-Mass Spectrometry) method can also be used for both separation and identification of the isomers.[3]
Q2: Which type of gas chromatography (GC) column is best suited for separating these isomers?
A2: The choice of GC column is critical for the successful separation of cis and trans isomers. A polar capillary column is often recommended for good separation of such isomers.[4] Columns with stationary phases like those containing polyethylene glycol (e.g., DB-WAX or similar) can provide the necessary selectivity based on differences in polarity and boiling points between the cis and trans forms. For potentially better resolution, chiral stationary phases, such as those based on cyclodextrins, can be employed, as they can offer stereospecific interactions.[5][6]
Q3: Can High-Performance Liquid Chromatography (HPLC) be used for this separation?
A3: Yes, HPLC is a viable method for separating diastereomers.[7][8] Normal-phase HPLC using a silica gel column is often effective for separating diastereomers with differing polarities.[8] Reversed-phase HPLC (e.g., with a C18 column) can also be employed, and the choice between normal-phase and reversed-phase will depend on the specific properties of the isomer mixture and the desired separation outcome.[1]
Q4: Is derivatization required for the separation of these isomers?
A4: Derivatization is generally not necessary for the separation of diastereomers like cis and trans this compound by GC or HPLC, as they have different physical properties. However, if resolution is poor, derivatization to form new diastereomers with greater structural differences can sometimes enhance separation.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the separation of cis and trans isomers of this compound.
Gas Chromatography (GC) Troubleshooting
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor or no separation of cis and trans isomer peaks (co-elution). | Inadequate column polarity. | Switch to a more polar capillary column (e.g., a wax-type column) to enhance separation based on polarity differences. |
| Sub-optimal oven temperature program. | Optimize the temperature program. Try a slower temperature ramp or a lower initial temperature to increase the interaction time with the stationary phase. | |
| Incorrect carrier gas flow rate. | Optimize the carrier gas flow rate to achieve the best column efficiency. | |
| Poor peak shape (e.g., tailing or fronting). | Active sites on the column or in the injector liner. | Use a deactivated injector liner. Condition the column according to the manufacturer's instructions. |
| Sample overload. | Reduce the injection volume or dilute the sample. | |
| Inappropriate injector temperature. | Optimize the injector temperature to ensure complete and rapid volatilization of the sample without degradation. | |
| Inconsistent retention times. | Fluctuations in oven temperature or carrier gas flow rate. | Ensure the GC oven is properly calibrated and that the gas flow is stable and accurately controlled. |
| Column aging or contamination. | Bake out the column at a high temperature (within its specified limits) to remove contaminants. If performance does not improve, the column may need to be replaced. | |
| Leaks in the system. | Perform a leak check of the entire GC system, including septa, fittings, and gas lines. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor or no separation of cis and trans isomer peaks. | Incorrect mobile phase composition. | Systematically vary the mobile phase composition. In normal-phase, adjust the ratio of the polar modifier (e.g., isopropanol in hexane). In reversed-phase, alter the organic modifier (e.g., acetonitrile or methanol) percentage in water. |
| Unsuitable stationary phase. | If mobile phase optimization is insufficient, try a column with a different stationary phase chemistry (e.g., a different type of reversed-phase column or switch to a normal-phase column). | |
| Inadequate flow rate. | Optimize the flow rate. A lower flow rate can sometimes improve resolution. | |
| Broad peaks. | High dead volume in the system. | Check and minimize the length and diameter of all tubing between the injector, column, and detector. |
| Column contamination or aging. | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. | |
| Sample solvent incompatible with the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. | |
| Split peaks. | Column channeling or void. | Replace the column. |
| Partially blocked frit. | Reverse flush the column (if permitted by the manufacturer). | |
| Injector issue. | Inspect and clean the injector. |
Experimental Protocols
Representative Gas Chromatography (GC-FID) Protocol
This protocol is adapted from methods used for the separation of similar substituted cycloalkanone isomers.
1. Sample Preparation:
-
Prepare a 1% (v/v) solution of the this compound isomer mixture in a suitable solvent such as dichloromethane or hexane.
2. GC-FID Conditions:
-
Column: A polar capillary column (e.g., DB-WAX or equivalent) with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness is recommended for good separation.[4]
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 150 °C at a rate of 5 °C/min.
-
Hold at 150 °C for 5 minutes.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min for Helium).
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
3. Data Analysis:
-
Identify the peaks corresponding to the cis and trans isomers based on their retention times. The relative amounts can be determined by integrating the peak areas.
Representative High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a general guideline for diastereomer separation by normal-phase HPLC.
1. Sample Preparation:
-
Dissolve the this compound isomer mixture in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: Normal-phase silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of n-hexane and isopropanol. Start with a ratio of 98:2 (v/v) and adjust as needed to achieve separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient (or controlled at 25 °C for better reproducibility).
-
Detection: UV detector at a low wavelength (e.g., 210 nm), as cyclopentanones have a weak chromophore. A Refractive Index (RI) detector can also be used.
-
Injection Volume: 10 µL
3. Method Optimization:
-
If resolution is insufficient, adjust the percentage of isopropanol in the mobile phase. A lower percentage will increase retention and may improve separation.
Data Presentation
As no specific quantitative data for the separation of cis and trans this compound was found in the searched literature, the following table is a representative example of how such data would be presented. The values are hypothetical and for illustrative purposes only.
Table 1: Representative GC Retention Times for this compound Isomers
| Isomer | Retention Time (minutes) |
| cis-2,4-Dimethylcyclopentanone | 12.5 |
| trans-2,4-Dimethylcyclopentanone | 13.2 |
| Note: These are hypothetical values on a polar capillary column. Actual retention times will vary depending on the specific instrument, column, and analytical conditions. |
Mandatory Visualizations
Caption: A generalized workflow for the separation and analysis of cis and trans isomers.
Caption: A logical flow diagram for troubleshooting poor isomer separation.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound | C7H12O | CID 136889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. azom.com [azom.com]
- 5. gcms.cz [gcms.cz]
- 6. doi.nrct.go.th [doi.nrct.go.th]
- 7. mdpi.com [mdpi.com]
- 8. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing epimerization during 2,4-Dimethylcyclopentanone reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing epimerization during reactions involving 2,4-dimethylcyclopentanone.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of this compound?
A1: Epimerization refers to the change in the spatial arrangement (stereochemistry) at one of the two chiral centers in this compound, specifically at the carbon atom alpha to the carbonyl group (C2 or C5). This process interconverts the cis and trans diastereomers. The underlying mechanism is typically a base or acid-catalyzed keto-enol tautomerization. The formation of the planar enol or enolate intermediate allows for protonation to occur from either face of the molecule, leading to a mixture of isomers.
Q2: Why is preventing epimerization important?
A2: In drug development and other fine chemical syntheses, the biological activity and physical properties of a molecule are often dependent on its specific three-dimensional structure. The cis and trans isomers of a this compound derivative can exhibit significantly different pharmacological profiles. Therefore, controlling the stereochemistry is critical to ensure the desired therapeutic effect and to meet regulatory requirements for isomeric purity.
Q3: Which isomer of this compound is more stable?
A3: Generally, the trans isomer of this compound is the thermodynamically more stable product. This is because the two methyl groups are in a pseudo-equatorial position, minimizing steric hindrance. The cis isomer, with one pseudo-axial and one pseudo-equatorial methyl group, experiences greater steric strain.
Q4: What are the key factors that promote epimerization?
A4: The primary factors that can lead to unwanted epimerization include:
-
Presence of Acids or Bases: Both can catalyze the formation of the enol or enolate intermediate.
-
Elevated Temperatures: Higher temperatures provide the necessary energy to overcome the activation barrier for epimerization, favoring the formation of the more stable trans isomer.
-
Prolonged Reaction Times: Longer exposure to conditions that facilitate enolization can lead to equilibration and a higher proportion of the thermodynamic product.
-
Choice of Solvent: Protic solvents can facilitate proton exchange, contributing to epimerization.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Starting with pure cis-isomer, but the final product is a mixture of cis and trans. | 1. Basic or Acidic Reaction Conditions: The reagents or catalysts used are promoting enolization. 2. High Reaction Temperature: The reaction is running under thermodynamic control. | 1. Use Non-ionic or Hindered Bases: If a base is necessary, consider using a sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures. 2. Maintain Low Temperatures: Conduct the reaction at low temperatures (e.g., -78 °C) to favor the kinetically controlled product. 3. Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Isomer ratio worsens after purification. | 1. Silica Gel Chromatography: The acidic nature of standard silica gel can catalyze epimerization on the column. 2. Distillation at High Temperatures: Thermal epimerization can occur during distillation. | 1. Use Neutralized Silica or Alumina: Deactivate silica gel by washing with a solution of triethylamine in the eluent, or use neutral alumina for chromatography. 2. Low-Temperature Purification: If possible, purify by flash chromatography at low temperature or consider alternative purification methods like crystallization. |
| Inconsistent cis/trans ratios between batches. | 1. Variation in Reagent Quality: Moisture or impurities in solvents or reagents can affect the reaction environment. 2. Inconsistent Temperature Control: Fluctuations in reaction temperature can alter the kinetic vs. thermodynamic product ratio. | 1. Use Anhydrous Solvents and Fresh Reagents: Ensure all solvents are properly dried and reagents are of high purity. 2. Precise Temperature Monitoring: Use a reliable thermometer and a well-controlled cooling bath to maintain a consistent reaction temperature. |
Quantitative Data Summary
The following table summarizes the expected cis/trans isomer ratios of this compound under different reaction conditions, illustrating the principles of kinetic and thermodynamic control. These are representative values based on established chemical principles.
| Conditions | Base | Solvent | Temperature (°C) | Time (h) | Predominant Control | Approximate cis:trans Ratio |
| Kinetic Deprotonation | LDA | THF | -78 | 0.5 | Kinetic | >95:5 |
| Thermodynamic Equilibration | NaOMe | MeOH | 25 | 24 | Thermodynamic | 10:90 |
| Mild Basic Workup | NaHCO₃ (aq) | Et₂O | 25 | 1 | Minimal Epimerization | >90:10 (starting from pure cis) |
| Strong Basic Workup | NaOH (aq) | EtOH | 50 | 4 | Thermodynamic | 15:85 |
Experimental Protocols
Protocol 1: Kinetically Controlled Enolate Formation and Alkylation (Preserving cis Stereochemistry)
This protocol describes the formation of the kinetic enolate of cis-2,4-dimethylcyclopentanone and its subsequent reaction with an electrophile (e.g., methyl iodide), minimizing epimerization.
-
Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 10 mL). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in THF at -78 °C to form lithium diisopropylamide (LDA).
-
Enolate Formation: Add a solution of cis-2,4-dimethylcyclopentanone (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir the mixture for 30 minutes.
-
Alkylation: Add methyl iodide (1.2 eq) to the enolate solution at -78 °C. Stir for 1 hour.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by GC-MS or ¹H NMR to determine the diastereomeric ratio.
Protocol 2: Monitoring Epimerization under Thermodynamic Conditions
This protocol allows for the study of the equilibration of cis-2,4-dimethylcyclopentanone to the more stable trans isomer.
-
Preparation: To a round-bottom flask, add a solution of cis-2,4-dimethylcyclopentanone (1.0 eq) in methanol (10 mL).
-
Base Addition: Add a solution of sodium methoxide (0.1 eq) in methanol.
-
Equilibration: Stir the reaction mixture at room temperature.
-
Sampling: At various time points (e.g., 1, 4, 8, 24 hours), withdraw a small aliquot of the reaction mixture.
-
Quenching and Workup of Aliquot: Quench the aliquot with a mild acid (e.g., dilute HCl) and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and prepare for analysis.
-
Analysis: Analyze each aliquot by GC-MS to determine the cis:trans ratio over time.
Visualizations
Caption: Base-catalyzed epimerization of this compound.
Caption: Kinetic vs. Thermodynamic control in product formation.
Optimizing reaction conditions for 2,4-Dimethylcyclopentanone synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,4-dimethylcyclopentanone. The primary synthetic route covered is the intramolecular cyclization of a dialkyl 2,4-dimethyladipate via the Dieckmann condensation, followed by hydrolysis and decarboxylation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and efficient method for synthesizing this compound is through the Dieckmann condensation of a dialkyl 2,4-dimethyladipate (typically the diethyl or dimethyl ester). This intramolecular cyclization reaction forms a β-keto ester, which is subsequently hydrolyzed and decarboxylated to yield the desired this compound. This method is favored for its effectiveness in forming five-membered rings.[1][2][3][4][5][6]
Q2: How is the precursor, diethyl 2,4-dimethyladipate, synthesized?
Q3: What are the key steps in the synthesis of this compound from the diester precursor?
A3: The synthesis involves three main stages:
-
Dieckmann Condensation: An intramolecular cyclization of diethyl 2,4-dimethyladipate using a strong base to form the cyclic β-keto ester.[1][2][3][4][5][6]
-
Hydrolysis: The resulting β-keto ester is saponified using a base (like sodium hydroxide) to form the corresponding carboxylate salt.
-
Decarboxylation: Acidification and heating of the carboxylate salt lead to the loss of carbon dioxide and the formation of this compound.
Q4: What is the mechanism of the Dieckmann Condensation?
A4: The Dieckmann condensation is an intramolecular version of the Claisen condensation.[1][2][3][4][5][6] The mechanism involves the deprotonation of an α-carbon of one of the ester groups by a strong base to form an enolate. This enolate then acts as a nucleophile and attacks the carbonyl carbon of the other ester group within the same molecule, forming a cyclic tetrahedral intermediate. The subsequent elimination of an alkoxide ion results in the formation of a cyclic β-keto ester.[3][8]
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2,4-Dimethyladipate (General Procedure)
-
Reagents: 2,4-dimethyladipic acid, absolute ethanol, concentrated sulfuric acid.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 2,4-dimethyladipic acid (1 mole), absolute ethanol (5 moles), and a catalytic amount of concentrated sulfuric acid (0.1 moles).
-
Add a suitable solvent for azeotropic removal of water, such as toluene.
-
Heat the mixture to reflux. The water-toluene azeotrope will collect in the Dean-Stark trap.
-
Continue the reaction until no more water is collected.
-
Allow the reaction mixture to cool to room temperature.
-
Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting diethyl 2,4-dimethyladipate by vacuum distillation.
-
Protocol 2: Synthesis of this compound via Dieckmann Condensation
-
Step A: Dieckmann Condensation
-
Reagents: Diethyl 2,4-dimethyladipate, sodium ethoxide, dry toluene (or another inert solvent).
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place sodium ethoxide (1.1 equivalents) in dry toluene.
-
Heat the mixture to reflux with stirring.
-
Add a solution of diethyl 2,4-dimethyladipate (1 equivalent) in dry toluene dropwise from the dropping funnel over a period of 1-2 hours.
-
After the addition is complete, continue to reflux the mixture for an additional 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and quench by carefully adding dilute hydrochloric acid until the solution is acidic.
-
Separate the organic layer, and extract the aqueous layer with toluene or diethyl ether.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude cyclic β-keto ester.
-
-
-
Step B: Hydrolysis and Decarboxylation
-
Reagents: Crude cyclic β-keto ester from Step A, aqueous sodium hydroxide solution, concentrated hydrochloric acid.
-
Procedure:
-
To the crude β-keto ester, add a 10-20% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 4-6 hours to ensure complete hydrolysis.
-
Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the evolution of carbon dioxide ceases.
-
Continue heating the acidified mixture at reflux for another 1-2 hours to complete the decarboxylation.
-
Cool the mixture and extract the this compound with diethyl ether.
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent and purify the product by fractional distillation.
-
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of the cyclic β-keto ester in the Dieckmann condensation. | 1. Inactive base (e.g., sodium ethoxide has been exposed to moisture).2. Insufficiently anhydrous reaction conditions.3. The base is not strong enough for the sterically hindered diester.4. The reaction time is too short. | 1. Use freshly prepared or properly stored sodium ethoxide.2. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.3. Consider using a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).4. Increase the reflux time and monitor the reaction progress by TLC. |
| Formation of a significant amount of polymeric or intermolecular condensation products. | 1. The concentration of the diester is too high, favoring intermolecular reactions.2. The rate of addition of the diester is too fast. | 1. Perform the reaction under high-dilution conditions to favor intramolecular cyclization.2. Add the diester solution to the base very slowly over a prolonged period. |
| Incomplete hydrolysis of the β-keto ester. | 1. Insufficient concentration of the base.2. The hydrolysis time is too short. | 1. Use a higher concentration of the sodium hydroxide solution (e.g., 20-30%).2. Increase the reflux time for the hydrolysis step and monitor for the disappearance of the ester starting material. |
| Incomplete decarboxylation. | 1. Insufficient acidification.2. The heating time after acidification is too short. | 1. Ensure the solution is strongly acidic (pH < 1) after the addition of hydrochloric acid.2. Increase the reflux time after acidification to ensure complete decarboxylation. |
| Difficulty in purifying the final product. | 1. Presence of unreacted starting materials or side products.2. The boiling points of the product and impurities are close. | 1. Ensure each step of the reaction goes to completion before proceeding. Perform aqueous workups to remove acidic and basic impurities.2. Use a more efficient fractional distillation column or consider other purification techniques like column chromatography. |
Visualizing the Workflow and Troubleshooting Logic
Experimental Workflow
References
- 1. fiveable.me [fiveable.me]
- 2. fiveable.me [fiveable.me]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Dieckmann Condensation [organic-chemistry.org]
- 6. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 7. Dimethyl adipate - Wikipedia [en.wikipedia.org]
- 8. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
Technical Support Center: GC-MS Analysis of 2,4-Dimethylcyclopentanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the GC-MS analysis of 2,4-Dimethylcyclopentanone. The information is tailored for researchers, scientists, and drug development professionals to help resolve common issues encountered during experimentation.
Troubleshooting Guides
This section addresses specific problems that may arise during the GC-MS analysis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Poor Separation of cis- and trans- Isomers
Question: My chromatogram shows a single, broad peak or two poorly resolved peaks for the cis- and trans-isomers of this compound. How can I improve the separation?
Answer:
Achieving baseline separation of the cis- and trans-isomers of this compound is crucial for accurate quantification. Poor resolution is often related to the GC column and the oven temperature program.
Potential Causes and Solutions:
-
Inappropriate GC Column: The choice of stationary phase is critical for separating isomers. Non-polar columns separate primarily based on boiling point, which may not be sufficient for these isomers. A mid-polarity or polar stationary phase can provide better selectivity.
-
Solution: Consider using a column with a different stationary phase. A column with a phenyl- or cyanopropyl-based stationary phase can offer different selectivity and improve separation. For challenging separations, a chiral column, such as one with a cyclodextrin-based stationary phase, may provide excellent resolution.
-
-
Suboptimal Oven Temperature Program: A fast temperature ramp can cause co-elution of closely eluting compounds.
-
Solution: Optimize the oven temperature program. Start with a lower initial temperature and use a slower ramp rate (e.g., 2-5 °C/min). This will increase the interaction time of the isomers with the stationary phase, leading to better separation.[1]
-
-
Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency.
-
Solution: Ensure the carrier gas flow rate is set to the optimal linear velocity for the column dimensions and carrier gas being used (typically around 20-40 cm/s for helium).
-
Workflow for Optimizing Isomer Separation:
References
Technical Support Center: Chiral Separation of 2,4-Dimethylcyclopentanone
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently asked questions to improve the resolution in the chiral separation of 2,4-Dimethylcyclopentanone.
Frequently Asked Questions (FAQs)
Q1: What makes the chiral separation of this compound challenging? A1: The primary challenge is that enantiomers, the non-superimposable mirror-image isomers of chiral molecules like this compound, possess identical physical and chemical properties in an achiral environment.[1] This makes their separation by standard chromatographic techniques impossible without introducing a chiral element into the system.[1]
Q2: What is the most effective technique for separating the enantiomers of this compound? A2: High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most powerful, versatile, and widely used technique for resolving enantiomers of a broad range of compounds, including ketones.[2][3][4] Enantioselective Gas Chromatography (GC) can also be a viable technique for volatile compounds like substituted cyclopentanones.[5]
Q3: Which type of Chiral Stationary Phase (CSP) is a recommended starting point for this separation? A3: Polysaccharide-based CSPs, which are derived from cellulose or amylose, are the most popular and broadly applicable phases for a wide variety of chiral compounds, including ketones.[1][2] Their chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the polymer's helical structure.[2] Pirkle-type and cyclodextrin-based CSPs also offer alternative selectivities.[1][6]
Q4: What are the key experimental parameters that influence resolution in a chiral HPLC separation? A4: The resolution of a chiral separation is primarily influenced by three key factors: the choice of the stationary phase (the CSP), the composition of the mobile phase (including solvents and additives), and the column temperature.[7] Additionally, the mobile phase flow rate can significantly impact separation efficiency.[8]
Troubleshooting Guide for Improving Resolution
This guide addresses specific issues you may encounter during method development and optimization for the chiral separation of this compound.
Issue 1: Poor or No Enantiomeric Resolution
Q: My chromatogram shows a single peak or two completely overlapping peaks for the enantiomers. What should I do first?
A: Achieving initial separation requires a systematic screening process to find a compatible Chiral Stationary Phase (CSP) and mobile phase system. Since no single column can guarantee separation for all compounds, screening a set of columns with diverse selectivities is the most efficient approach.[3][8]
Recommended Initial Screening Protocol
A structured screening protocol is essential when a validated method is not available.[1]
1. Sample Preparation:
-
Dissolve the racemic this compound sample in the initial mobile phase at a concentration of approximately 0.5-1.0 mg/mL.
-
Filter the sample using a 0.45 µm syringe filter before injection.[1]
2. Initial Screening Conditions:
-
Columns: Screen a minimum of two to three polysaccharide-based columns (e.g., one cellulose-based, one amylose-based) and consider a Pirkle-type column for broader coverage.
-
Mobile Phases: For each column, test at least two mobile phase systems, typically Normal Phase (NP) and Polar Organic Mode (POM).
-
Flow Rate: Start with a standard flow rate, such as 1.0 mL/min.[9]
-
Temperature: Maintain a constant temperature using a column oven, typically starting at 25 °C.[1]
-
Detection: Use a UV detector at a suitable wavelength (e.g., 210 nm for ketones without a strong chromophore).
Illustrative Screening Conditions & Expected Outcomes
The following table provides typical starting conditions for screening cyclic ketones. Actual results for this compound will vary.
| Chiral Stationary Phase (CSP) Type | Recommended Columns (Examples) | Mobile Phase System (v/v) | Purpose |
| Amylose-Based Polysaccharide | Chiralpak® AD-H, Chiralpak® IA, Chiralpak® AS-H | n-Hexane / Isopropanol (IPA) (90:10) | Normal Phase (NP) is often the first choice for polysaccharide CSPs. |
| Cellulose-Based Polysaccharide | Chiralcel® OD-H, Chiralcel® OJ-H, Chiralpak® IB | n-Hexane / Ethanol (EtOH) (90:10) | Different alcohol modifiers (IPA vs. EtOH) can drastically change selectivity. |
| Pirkle-Type / Brush-Type | Whelk-O® 1, ULMO | Acetonitrile (ACN) / Methanol (MeOH) (50:50) | Polar Organic Mode (POM) offers a different separation mechanism. |
Workflow for Chiral Method Development
Caption: A typical workflow for chiral HPLC method development.
Issue 2: Baseline Resolution Achieved, but Peaks are Tailing
Q: I can see two separate peaks, but they are broad and asymmetrical (tailing). How can I improve the peak shape?
A: Peak tailing often indicates undesirable secondary interactions between the analyte and the stationary phase or issues with the sample solvent.
-
Mobile Phase Additives: While this compound is a neutral compound, poor peak shape for acidic or basic analytes can often be corrected by adding a small amount of an acidic or basic modifier to the mobile phase (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine, respectively).[10][11] This suppresses ionization and minimizes interactions with residual silanols on the silica support.[1][10]
-
Column Contamination: The column might be contaminated. Flush the column thoroughly according to the manufacturer's guidelines.
-
Sample Solvent: Ensure the sample is dissolved in the mobile phase itself.[1] Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can lead to peak distortion.
Issue 3: Resolution is Good (Rs > 1.2), but Not Baseline (Rs < 1.5)
Q: I have a good separation, but I need to increase the resolution to meet regulatory or quantitative requirements. What parameters can I fine-tune?
A: Once a promising CSP and mobile phase system are identified, you can systematically optimize several parameters to enhance resolution.
1. Mobile Phase Composition
The ratio of the strong solvent (modifier) to the weak solvent is a critical factor.
-
Action: In normal phase (e.g., Hexane/IPA), systematically decrease the percentage of the alcohol modifier (e.g., from 10% to 8% to 5%). This generally increases retention time and often improves resolution, as shown in the illustrative table below.
2. Flow Rate
Chiral separations are often sensitive to flow rate due to the complex kinetics of interaction with the CSP.
-
Action: Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min). Lower flow rates can increase column efficiency and allow more time for the enantiomers to interact with the stationary phase, thereby improving resolution.[8] However, this will also increase the analysis time.[12]
3. Temperature
The effect of temperature on chiral separations is complex and unpredictable.[8] It alters the thermodynamics of the solute-CSP interaction.
-
Action: Evaluate a range of temperatures (e.g., 15°C, 25°C, 40°C). In many cases, lower temperatures improve resolution, but sometimes higher temperatures are beneficial.[13][14] A column oven is essential to maintain a stable and controlled temperature.[1]
Illustrative Data for Method Optimization (Hypothetical)
This table shows how resolution can be affected by fine-tuning parameters for a similar cyclic ketone on a polysaccharide CSP.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| CSP | Chiralpak AD-H | Chiralpak AD-H | Chiralpak AD-H |
| Mobile Phase | Hexane/IPA (90:10) | Hexane/IPA (95:5) | Hexane/IPA (95:5) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.5 mL/min |
| Temperature | 25 °C | 25 °C | 25 °C |
| Retention Time 1 | 7.1 min | 9.8 min | 18.5 min |
| Retention Time 2 | 7.9 min | 11.2 min | 21.1 min |
| Resolution (Rs) | 1.3 | 1.7 | 2.1 |
| Note: This data is for illustrative purposes only and is based on typical separations of cyclic ketones.[15] |
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for improving chiral resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 11. researchgate.net [researchgate.net]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 13. researchgate.net [researchgate.net]
- 14. repository.uncw.edu [repository.uncw.edu]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2,4-Dimethylcyclopentanone
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2,4-dimethylcyclopentanone, primarily focusing on the Dieckmann condensation route.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis in a direct question-and-answer format.
Q1: My final yield of this compound is significantly lower than expected. What are the common causes?
A1: Low yield is a frequent issue that can stem from several factors. The most common culprits are incomplete reaction, side reactions, or product loss during workup. Consider the following:
-
Reverse Dieckmann Condensation: The intramolecular cyclization is a reversible equilibrium.[1] If the intermediate β-keto ester is not deprotonated by the base to form the stabilized enolate, the reaction can revert to the starting diester. Ensure you are using at least one full equivalent of a strong base (e.g., sodium alkoxide).
-
Intermolecular Condensation: If the substrate concentration is too high, intermolecular Claisen condensation between two diester molecules can compete with the desired intramolecular cyclization, leading to polymeric byproducts.[2][3]
-
Incomplete Hydrolysis/Decarboxylation: The initial product of the Dieckmann condensation is a β-keto ester, which must be hydrolyzed and decarboxylated to yield this compound. Incomplete reaction in this second step will result in a lower yield of the final ketone.
-
Presence of Water: The base used (e.g., sodium ethoxide) is highly reactive with water. Any moisture in the solvent, glassware, or starting material will consume the base, rendering it ineffective for the condensation.
Q2: My reaction mixture turned dark brown or black, and I isolated a tar-like substance. What happened?
A2: The formation of a dark, polymeric, or tarry substance is typically due to base-catalyzed self-condensation or polymerization reactions.
-
Self-Aldol Condensation: The enolate of the starting material or the product can react with other ketone/ester molecules in the flask, leading to higher molecular weight oligomers or polymers.[4] This is often exacerbated by prolonged reaction times or excessively high temperatures.
-
Decomposition: Using a temperature that is too high can cause decomposition of the starting materials, intermediates, or the final product.
Q3: I see multiple spots on my TLC plate or multiple peaks in my GC-MS analysis of the crude product. What are these impurities?
A3: Besides the starting material, several side products can form.
-
Unreacted Starting Material: The most common "impurity." Its presence indicates an incomplete reaction.
-
β-Keto Ester Intermediate: If the hydrolysis and decarboxylation step is incomplete, you will see the cyclic β-keto ester intermediate.
-
Intermolecular Claisen Product: A higher molecular weight diester-diketone, which will have a different Rf value and retention time.
-
Cis/Trans Isomers: this compound exists as cis and trans stereoisomers.[5][6] Your reaction conditions will produce a mixture of these isomers, which may be separable by chromatography, leading to multiple spots/peaks.
-
Byproducts from Base Reaction: If using an alkoxide base in an alcohol solvent, transesterification of the starting diester is a possibility if the alkyl group of the solvent does not match the alkyl group of the ester.
Q4: The reaction seems to stall and does not proceed to completion, even after extended reaction times. Why?
A4: Stalling is almost always related to the base.
-
Insufficient Base: The Dieckmann condensation requires the base to not only catalyze the reaction but also to deprotonate the resulting β-keto ester to drive the equilibrium forward.[1] Stoichiometric amounts of base are necessary.
-
Base Degradation: As mentioned in A1, moisture will neutralize the base. Ensure all reagents and glassware are scrupulously dry.
-
Poor Base Solubility: The chosen base might not be sufficiently soluble in the reaction solvent, leading to a slow or incomplete reaction. Consider using a different base/solvent combination or adding a phase-transfer catalyst if applicable.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent laboratory method is the intramolecular Dieckmann condensation of a dialkyl 2,4-dimethyladipate, followed by acidic hydrolysis and decarboxylation.[2][7][8] This reaction works well for forming five- and six-membered rings.[3]
Q2: Why is the Dieckmann condensation a base-catalyzed reaction?
The reaction mechanism requires the formation of an enolate ion.[2][8] A base is used to deprotonate the carbon atom alpha to one of the ester groups, generating the nucleophilic enolate which then attacks the other ester carbonyl group intramolecularly.[8]
Q3: How can I minimize the formation of side products?
-
Use High-Dilution Conditions: To favor the intramolecular Dieckmann condensation over the intermolecular Claisen condensation, the reaction should be run at high dilution. This is typically achieved by the slow addition of the diester to a solution of the base.
-
Ensure Anhydrous Conditions: Use freshly dried solvents and flame-dried glassware to prevent hydrolysis and deactivation of the base.
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize decomposition and self-aldol condensation side reactions.
-
Use Stoichiometric Base: Employ at least one equivalent of a strong, non-nucleophilic base to drive the equilibrium towards the product.
Q4: How can I control the stereochemistry (cis/trans ratio) of the final product?
Controlling the stereoselectivity in the synthesis of this compound is complex and highly dependent on the reaction conditions and the stereochemistry of the starting 2,4-dimethyladipate. The thermodynamic and kinetic control of the enolate formation and subsequent cyclization will influence the final isomeric ratio. Stereoselective syntheses often start from chiral precursors, such as (R)-2-methyl-succinic acid, to control the final stereochemistry.[9]
Impact of Reaction Parameters on Side Reactions
The following table summarizes how key experimental parameters can influence the prevalence of common side reactions during the Dieckmann condensation.
| Parameter | Effect on Main Reaction (Intramolecular Cyclization) | Potential Side Reactions Promoted by Sub-optimal Conditions |
| Substrate Concentration | Favored by low concentration (high dilution). | High Concentration: Promotes intermolecular Claisen condensation, leading to polymers. |
| Base Stoichiometry | Requires ≥1 equivalent of strong base to drive equilibrium. | Insufficient Base (<1 eq.): Leads to a stalling or reversal of the reaction (Reverse Dieckmann).[1] |
| Water Content | Inhibited by water, which consumes the base. | Presence of Water: Promotes hydrolysis of ester groups to carboxylic acids. |
| Temperature | Rate increases with temperature, but so do side reactions. | High Temperature: Can lead to decomposition and promote self-aldol condensation reactions. |
| Solvent/Base Choice | The alkoxide base should match the ester's alkyl group. | Mismatched Alkoxide/Ester: Can cause transesterification of the starting material. |
Experimental Protocol: Dieckmann Condensation for this compound
This is a generalized protocol for the synthesis of this compound via Dieckmann condensation of diethyl 2,4-dimethyladipate.
Step 1: Intramolecular Cyclization (Dieckmann Condensation)
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and an addition funnel.
-
Reagents: In the flask, place sodium ethoxide (1.1 equivalents) in anhydrous toluene.
-
Substrate Addition: Dissolve diethyl 2,4-dimethyladipate in anhydrous toluene and add it to the addition funnel.
-
Reaction: Heat the sodium ethoxide suspension to reflux. Add the diester solution dropwise from the addition funnel over 2-3 hours to maintain high dilution.
-
Completion: After the addition is complete, continue refluxing for an additional 2-4 hours until the reaction is complete (monitor by TLC or GC).
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench by adding dilute hydrochloric acid until the mixture is acidic.
-
Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with toluene or diethyl ether. Combine the organic layers and wash with brine.
-
Drying & Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude β-keto ester.
Step 2: Hydrolysis and Decarboxylation
-
Setup: To the flask containing the crude β-keto ester, add a 10% aqueous solution of sulfuric acid or hydrochloric acid.
-
Reaction: Heat the mixture to reflux and stir vigorously for 4-6 hours. CO₂ evolution should be observed.
-
Workup: Cool the reaction mixture. Extract the product with three portions of diethyl ether.
-
Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.
-
Final Purification: Purify the resulting crude this compound by vacuum distillation to yield the final product.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. Dieckmann Condensation [organic-chemistry.org]
- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound, cis- | C7H12O | CID 13682170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cyclopentanone, 2,4-dimethyl-, trans- | C7H12O | CID 643072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. organicreactions.org [organicreactions.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. WO2007010387A2 - Stereoselective synthesis of 3,4-disubstituted cyclopentanones and related compounds - Google Patents [patents.google.com]
Stability of 2,4-Dimethylcyclopentanone under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2,4-dimethylcyclopentanone under acidic conditions. The information is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic media?
A1: Under acidic conditions, this compound is susceptible to several degradation pathways. The primary concern is acid-catalyzed enolization, which can lead to subsequent reactions such as isomerization (epimerization at the C-2 and C-4 positions), aldol condensation, or other rearrangement reactions.[1] The rate and extent of these reactions are influenced by the concentration and strength of the acid, temperature, and reaction time.
Q2: I'm observing the formation of unexpected byproducts in my reaction involving this compound under acidic conditions. What could be happening?
A2: The formation of byproducts is likely due to acid-catalyzed side reactions. Depending on the specific conditions, you may be observing:
-
Isomers: Acid can catalyze the formation of the enol or enolate, leading to epimerization and the formation of different stereoisomers of this compound.
-
Aldol Condensation Products: The enol form can react with another molecule of the ketone (or other carbonyl compounds present) in an acid-catalyzed aldol condensation, leading to higher molecular weight impurities.
-
Rearrangement Products: Although less common under mild conditions, strong acids and high temperatures might induce ring-opening or other skeletal rearrangements.[1]
Q3: How can I minimize the degradation of this compound during my experiments?
A3: To minimize degradation, consider the following strategies:
-
Use the mildest acidic conditions necessary for your primary reaction.
-
Control the temperature: Perform the reaction at the lowest effective temperature to slow down the rate of degradation reactions.[1]
-
Limit the reaction time: Monitor your reaction progress and work it up as soon as it is complete to avoid prolonged exposure to acidic conditions.
-
Use a non-aqueous solvent if possible: In aqueous acidic solutions, the equilibrium with the enol form can be more significant.
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: Several analytical techniques can be employed:
-
Gas Chromatography (GC): Ideal for separating and quantifying the volatile this compound from its isomers and some byproducts.
-
High-Performance Liquid Chromatography (HPLC): Useful for analyzing less volatile byproducts like aldol condensation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural information about the starting material and any degradation products that are formed.
-
Mass Spectrometry (MS): Can be coupled with GC or HPLC to identify the molecular weights of byproducts.
Troubleshooting Guides
Issue 1: Poor yield or recovery of this compound
| Potential Cause | Troubleshooting Step |
| Degradation due to strong acid | Neutralize the reaction mixture promptly upon completion. Consider using a weaker acid or a solid acid catalyst that can be easily filtered off. |
| High reaction temperature | Lower the reaction temperature. Run a temperature optimization study to find the balance between reaction rate and stability. |
| Prolonged reaction time | Monitor the reaction closely using TLC or GC and stop the reaction as soon as the starting material is consumed or the desired product is formed. |
| Aldol condensation | Reduce the concentration of this compound in the reaction mixture to disfavor this bimolecular reaction. |
Issue 2: Appearance of multiple spots on TLC or peaks in GC/HPLC
| Potential Cause | Troubleshooting Step |
| Isomerization | Characterize the isomers using techniques like NMR or by comparing with authentic standards if available. If the stereochemistry is critical, consider alternative synthetic routes that avoid acidic conditions. |
| Formation of condensation byproducts | Use a lower reaction temperature and concentration. Analyze the byproducts by MS and NMR to understand their structure and formation mechanism. |
| Contamination of starting material | Check the purity of your this compound before starting the reaction. |
Experimental Protocols
Protocol 1: Monitoring the Stability of this compound under Acidic Conditions by GC
Objective: To determine the rate of degradation of this compound under specific acidic conditions.
Materials:
-
This compound
-
Anhydrous solvent (e.g., dioxane, toluene)
-
Acid catalyst (e.g., p-toluenesulfonic acid, hydrochloric acid in dioxane)
-
Internal standard (e.g., decane, dodecane)
-
Gas chromatograph with a suitable column (e.g., DB-5 or equivalent)
Procedure:
-
Prepare a stock solution of this compound and an internal standard in the chosen anhydrous solvent.
-
In a reaction vessel maintained at a constant temperature, add the solvent and the acid catalyst.
-
At time zero, add the stock solution to the reaction vessel.
-
Withdraw aliquots from the reaction mixture at regular intervals.
-
Immediately quench the reaction in the aliquot by neutralizing the acid with a suitable base (e.g., a small amount of solid sodium bicarbonate or a dilute solution of sodium bicarbonate).
-
Analyze the quenched aliquots by GC.
-
Quantify the amount of this compound remaining by comparing its peak area to that of the internal standard.
Visualizations
Caption: Potential degradation pathways of this compound in acidic conditions.
Caption: Troubleshooting workflow for experiments with this compound.
References
Validation & Comparative
Reactivity Face-Off: A Comparative Analysis of cis- and trans-2,4-Dimethylcyclopentanone
A deep dive into the stereochemical nuances governing the reactivity of cis- and trans-2,4-Dimethylcyclopentanone reveals that the spatial arrangement of the methyl groups significantly influences their behavior in key chemical transformations. This guide provides a comparative analysis of their reactivity, supported by experimental data, to aid researchers in predicting and controlling reaction outcomes.
The core difference in the reactivity of the cis and trans isomers of 2,4-dimethylcyclopentanone lies in their thermodynamic stability and the steric hindrance presented by the methyl substituents. In the cis isomer, both methyl groups reside on the same face of the cyclopentanone ring, leading to greater steric congestion. Conversely, the trans isomer, with its methyl groups on opposite faces, is generally the more thermodynamically stable of the two. This fundamental structural difference dictates the ease of enolate formation, the stereochemical outcome of nucleophilic additions, and the product distributions in various reactions.
Enolate Formation: A Tale of Two Protons
The formation of an enolate is a critical step in many reactions of ketones, and the regioselectivity and stereoselectivity of this process are profoundly affected by the substrate's stereochemistry. In this compound, deprotonation can occur at either the C2 or C5 position.
The relative rates of enolization are influenced by the steric accessibility of the alpha-protons. In cis-2,4-dimethylcyclopentanone, the proton at C5 is less sterically hindered than the proton at C2, which is shielded by the adjacent methyl group. Under kinetically controlled conditions (e.g., using a bulky base like lithium diisopropylamide (LDA) at low temperatures), deprotonation is expected to occur preferentially at the less hindered C5 position.[1][2]
In contrast, under thermodynamically controlled conditions (e.g., using a smaller, less hindered base like sodium hydride at higher temperatures), the more substituted and generally more stable enolate is favored. The relative stability of the resulting enolates is a complex interplay of electronic and steric factors.
Comparative Reactivity Data
| Reaction Condition | Isomer | Favored Enolate Formation | Expected Major Product from Alkylation | Rationale |
| Kinetic Control (LDA, -78 °C) | cis-2,4-Dimethylcyclopentanone | Deprotonation at C5 | 2-Alkyl-3,5-dimethylcyclopentanone | The C5 proton is more sterically accessible.[1][2] |
| trans-2,4-Dimethylcyclopentanone | Deprotonation at C5 | 2-Alkyl-3,5-dimethylcyclopentanone | Similar to the cis isomer, the C5 proton is less hindered. | |
| Thermodynamic Control (NaH, 25 °C) | cis-2,4-Dimethylcyclopentanone | More substituted enolate (deprotonation at C2) | 2-Alkyl-2,4-dimethylcyclopentanone | Formation of the more substituted, thermodynamically more stable enolate is favored at equilibrium.[2] |
| trans-2,4-Dimethylcyclopentanone | More substituted enolate (deprotonation at C2) | 2-Alkyl-2,4-dimethylcyclopentanone | Similar to the cis isomer, the more substituted enolate is favored. |
Experimental Protocols
General Protocol for Kinetically Controlled Enolate Formation and Alkylation
This protocol is designed to favor the formation of the less substituted (kinetic) enolate.
Materials:
-
Diisopropylamine
-
n-Butyllithium (in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
cis- or trans-2,4-Dimethylcyclopentanone
-
Alkylating agent (e.g., methyl iodide)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous THF and diisopropylamine.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise and stir for 30 minutes to form lithium diisopropylamide (LDA).
-
Add a solution of the respective this compound isomer in anhydrous THF to the LDA solution at -78 °C and stir for 1 hour.
-
Add the alkylating agent and continue stirring at -78 °C for the appropriate time (monitored by TLC).
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
General Protocol for Thermodynamically Controlled Enolate Formation and Alkylation
This protocol is designed to favor the formation of the more substituted (thermodynamic) enolate.
Materials:
-
Sodium hydride (as a mineral oil dispersion)
-
Anhydrous tetrahydrofuran (THF)
-
cis- or trans-2,4-Dimethylcyclopentanone
-
Alkylating agent (e.g., methyl iodide)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add sodium hydride.
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then carefully decant the hexanes.
-
Add anhydrous THF to the flask.
-
Add a solution of the respective this compound isomer in anhydrous THF to the sodium hydride suspension at room temperature.
-
Heat the mixture to reflux and stir for several hours to allow for equilibration to the thermodynamic enolate.
-
Cool the reaction to room temperature and add the alkylating agent.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Visualizing the Reactivity Pathways
The following diagrams illustrate the logical flow of enolate formation under kinetic and thermodynamic control for the cis and trans isomers.
Caption: Enolate formation pathways for cis- and trans-2,4-dimethylcyclopentanone.
Conclusion
The stereochemical relationship of the methyl groups in cis- and trans-2,4-dimethylcyclopentanone serves as a powerful control element in their chemical reactivity. By carefully selecting reaction conditions, researchers can favor either kinetic or thermodynamic pathways to achieve desired regiochemical and stereochemical outcomes in reactions involving enolate intermediates. The principles outlined in this guide, along with the provided experimental frameworks, offer a solid foundation for the strategic manipulation of these versatile building blocks in organic synthesis.
References
Spectroscopic comparison of 2,4-Dimethylcyclopentanone and 3-Methylcyclopentanone
A Spectroscopic Showdown: 2,4-Dimethylcyclopentanone vs. 3-Methylcyclopentanone
In the realm of organic chemistry, the precise identification and characterization of molecules are paramount. Spectroscopic techniques serve as the cornerstone of this analytical pursuit, offering a detailed glimpse into the structural nuances of chemical compounds. This guide provides a comparative analysis of the spectroscopic properties of two closely related ketones: this compound and 3-Methylcyclopentanone. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can discern the subtle yet significant differences that arise from their distinct substitution patterns. This information is crucial for researchers in fields ranging from synthetic chemistry to drug development, where unambiguous structural confirmation is a prerequisite for further investigation.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and 3-Methylcyclopentanone, providing a quantitative basis for their comparison.
¹H NMR Spectral Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Proton Assignment |
| This compound | ~1.0-1.2 | Doublet | -CH₃ |
| ~1.3-2.5 | Multiplet | Ring Protons (-CH₂- and -CH-) | |
| 3-Methylcyclopentanone | 1.14 | Doublet | -CH₃[1][2] |
| 1.52 | Multiplet | -CH- (ring)[1][2] | |
| 1.78 | Multiplet | -CH₂- (ring)[1][2] | |
| 2.13-2.35 | Multiplet | -CH₂-C=O and -CH-C=O[1][2] |
¹³C NMR Spectral Data
| Compound | Chemical Shift (δ) ppm | Carbon Assignment |
| This compound (trans) | 15.4, 20.9 | -CH₃ |
| 36.3, 44.1 | -CH- | |
| 45.1 | -CH₂- | |
| 221.7 | C=O | |
| 3-Methylcyclopentanone | 21.9 | -CH₃[1] |
| 32.5 | -CH₂-[1] | |
| 38.6 | -CH-[1] | |
| 45.1 | -CH₂-C=O[1] | |
| 220.6 | C=O[1] |
IR Spectral Data
| Compound | Frequency (cm⁻¹) | Functional Group Assignment |
| This compound | ~1740 | C=O (Ketone) Stretch |
| ~2870-2960 | C-H (Alkyl) Stretch | |
| 3-Methylcyclopentanone | ~1741 | C=O (Ketone) Stretch |
| ~2870-2960 | C-H (Alkyl) Stretch |
Mass Spectrometry Data
| Compound | m/z of Major Fragments | Relative Intensity (%) |
| This compound | 69 | 100[3] |
| 55 | 28.4[3] | |
| 97 | 21.8[3] | |
| 41 | 17.8[3] | |
| 70 | 15.2[3] | |
| 112 (M⁺) | Present, low intensity | |
| 3-Methylcyclopentanone | 69 | 100[1] |
| 42 | 91.3[1] | |
| 55 | 71.4[1] | |
| 98 (M⁺) | 73.7[1] | |
| 41 | 63.9[1] |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Instrument parameters may be optimized for specific samples and desired outcomes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
For ¹H NMR, dissolve 1-10 mg of the liquid ketone in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.
-
For ¹³C NMR, a higher concentration of 10-50 mg in 0.6-0.7 mL of deuterated solvent is recommended due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
¹H NMR Spectroscopy :
-
Instrument : A 300-600 MHz NMR spectrometer.
-
Solvent : Chloroform-d (CDCl₃).
-
Temperature : Room temperature (approximately 298 K).
-
Acquisition Parameters :
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 8-16, depending on sample concentration.
-
Relaxation delay: 1-2 seconds.
-
Spectral width: 0-12 ppm.
-
-
-
¹³C NMR Spectroscopy :
-
Instrument : A 75-150 MHz NMR spectrometer.
-
Solvent : Chloroform-d (CDCl₃).
-
Temperature : Room temperature (approximately 298 K).
-
Acquisition Parameters :
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Number of scans: 128-1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0-220 ppm.
-
-
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Place one to two drops of the neat liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.
-
-
Data Acquisition :
-
Instrument : Fourier Transform Infrared (FTIR) spectrometer.
-
Mode : Transmittance.
-
Procedure :
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Place the "sandwich" of salt plates with the sample into the sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final IR spectrum.
-
-
Mass Spectrometry (MS)
-
Sample Introduction :
-
Inject a dilute solution of the sample (typically in a volatile organic solvent like methanol or dichloromethane) into a Gas Chromatography (GC) system coupled to a Mass Spectrometer (GC-MS). The GC will separate the compound from any impurities before it enters the mass spectrometer.
-
-
Ionization and Analysis :
-
Instrument : GC-MS system with an Electron Ionization (EI) source.
-
Ionization Mode : Electron Ionization (EI).
-
Electron Energy : 70 eV. This is a standard energy that provides reproducible fragmentation patterns.
-
Mass Analyzer : Quadrupole or Time-of-Flight (TOF).
-
Detection : The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance. The resulting mass spectrum shows the relative abundance of the molecular ion and various fragment ions.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of the two ketones.
Caption: General workflow for the spectroscopic analysis of liquid ketone samples.
References
A Comparative Guide to the Synthesis of 2,4-Dimethylcyclopentanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of prominent synthesis routes for 2,4-dimethylcyclopentanone, a valuable building block in organic synthesis. The routes are evaluated based on their reaction mechanisms, starting materials, yields, and stereoselectivity. Detailed experimental protocols and quantitative data are presented to assist researchers in selecting the most suitable method for their specific applications.
At a Glance: Comparison of Synthesis Routes
| Synthesis Route | Starting Material(s) | Key Reagents/Conditions | Yield | Stereoselectivity | Advantages | Disadvantages |
| Route 1: Intramolecular Cyclization of 3,5-Dimethylheptanedioic Acid | 3,5-Dimethylheptanedioic acid | Acetic anhydride, high temperature | Good (unspecified) | Mixture of cis and trans isomers | Potentially straightforward cyclization of a custom-synthesized precursor. | Requires synthesis of the substituted heptanedioic acid; high temperature may lead to side products. |
| Route 2: Catalytic Hydrogenation of 2,4-Dimethyl-2-cyclopenten-1-one | 2,4-Dimethyl-2-cyclopenten-1-one | H₂, Metal Catalyst (e.g., Pd/C) | High | Dependent on catalyst and substrate stereochemistry | Potentially high yield and clean reaction; allows for stereochemical control based on the starting material. | Requires the synthesis of the unsaturated precursor, which may involve multiple steps. |
Route 1: Intramolecular Cyclization of 3,5-Dimethylheptanedioic Acid
This classical approach involves the formation of the five-membered ring through an intramolecular condensation of a dicarboxylic acid. The key step is the high-temperature cyclization of 3,5-dimethylheptanedioic acid, which can be prepared through various established organic synthesis methods.
Reaction Pathway
Caption: Intramolecular cyclization of a dicarboxylic acid.
Experimental Protocol
-
Preparation of 3,5-Dimethylheptanedioic Acid: This precursor would likely be synthesized via a multi-step sequence, for example, through malonic ester synthesis or other C-C bond-forming reactions to construct the seven-carbon backbone with the desired methyl substitutions.
-
Cyclization: The purified 3,5-dimethylheptanedioic acid would be heated, often in the presence of a dehydrating agent like acetic anhydride, to promote intramolecular acylation and subsequent decarboxylation to yield the target cyclopentanone.
-
Purification: The crude product would be purified by distillation or chromatography to isolate this compound.
The reaction is expected to produce a mixture of cis and trans isomers of this compound, and the ratio would be dependent on the specific reaction conditions.
Route 2: Catalytic Hydrogenation of 2,4-Dimethyl-2-cyclopenten-1-one
This method involves the reduction of the carbon-carbon double bond of a corresponding α,β-unsaturated ketone precursor. This approach is advantageous if the substituted cyclopentenone is readily accessible. The stereochemical outcome of the hydrogenation can often be influenced by the choice of catalyst and reaction conditions.
Reaction Pathway
Caption: Catalytic hydrogenation of a cyclopentenone precursor.
Experimental Protocol
While a specific protocol for the hydrogenation of 2,4-dimethyl-2-cyclopenten-1-one was not found in the provided search results, a general procedure for the catalytic hydrogenation of an α,β-unsaturated ketone is as follows:
-
Catalyst Preparation: A suitable amount of a hydrogenation catalyst (e.g., 5-10 mol% of palladium on carbon) is suspended in a solvent such as ethanol or ethyl acetate in a reaction vessel designed for hydrogenation.
-
Reaction Setup: 2,4-Dimethyl-2-cyclopenten-1-one is added to the catalyst suspension. The reaction vessel is then sealed and purged with hydrogen gas.
-
Hydrogenation: The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically from atmospheric pressure to several atmospheres) at room temperature or slightly elevated temperatures until the uptake of hydrogen ceases.
-
Work-up and Purification: The catalyst is removed by filtration (e.g., through a pad of Celite). The solvent is then removed under reduced pressure, and the resulting crude this compound can be purified by distillation.
The stereochemical outcome of the hydrogenation, leading to either the cis or trans isomer of this compound as the major product, will be influenced by the steric hindrance of the methyl groups and the nature of the catalyst surface.
Discussion and Comparison
The choice between these two synthetic routes will largely depend on the availability of the starting materials.
-
The intramolecular cyclization route offers a potentially direct conversion from a linear precursor. However, the synthesis of the required 3,5-dimethylheptanedioic acid may be complex and could result in a mixture of stereoisomers that would need to be separated. The high temperatures required for cyclization could also lead to side reactions and lower overall yields.
-
The catalytic hydrogenation route is often a high-yielding and clean reaction. The main challenge lies in the synthesis of the 2,4-dimethyl-2-cyclopenten-1-one precursor. However, if a stereochemically pure cyclopentenone can be obtained, this route offers a better chance of controlling the stereochemistry of the final product.
For researchers aiming for a specific stereoisomer of this compound, the catalytic hydrogenation of a well-defined cyclopentenone precursor would likely be the more strategic approach. For applications where a mixture of isomers is acceptable, the intramolecular cyclization of a readily available dicarboxylic acid could be a viable option. Further research into optimizing the synthesis of the respective starting materials for each route is recommended to make a definitive choice based on overall efficiency and cost-effectiveness.
Comparative Analysis of Mass Spectrometry Fragmentation Patterns in Dimethylcyclopentanone Isomers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison
In the analysis of cyclic ketones, particularly in complex matrices relevant to drug development and chemical synthesis, mass spectrometry (MS) stands as a pivotal technique for structural elucidation. The fragmentation patterns observed in MS provide a fingerprint for isomeric compounds, enabling their differentiation. This guide presents a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of various dimethylcyclopentanone isomers, supported by experimental data from public databases.
Isomeric Differentiation through Fragmentation Analysis
The position of the two methyl groups on the cyclopentanone ring significantly influences the fragmentation pathways upon electron ionization, leading to distinct mass spectra for each isomer. The primary fragmentation mechanisms for cyclic ketones involve α-cleavage (cleavage of the bond adjacent to the carbonyl group) and subsequent loss of neutral molecules. The relative abundance of the resulting fragment ions allows for the differentiation of isomers.
Below is a summary of the most abundant fragment ions for four isomers of dimethylcyclopentanone. The data has been compiled from the NIST Mass Spectrometry Data Center and PubChem.
Quantitative Fragmentation Data
| m/z | 2,2-Dimethylcyclopentanone | 2,4-Dimethylcyclopentanone | 2,3-Dimethylcyclopentanone | trans-3,4-Dimethylcyclopentanone |
| 112 (M+) | 21.80 | - | 35.60 | - |
| 97 | - | 21.80 | - | - |
| 84 | - | - | - | - |
| 70 | - | 15.20 | - | - |
| 69 | 12.70 | 99.99 | - | 69.00 |
| 56 | 99.99 | - | 99.99 | - |
| 55 | - | 28.40 | 55.00 | - |
| 42 | - | - | - | 100.00 |
| 41 | 39.00 | 17.80 | 14.80 | 41.00 |
| 39 | 17.60 | - | - | - |
| 27 | 13.00 | - | - | - |
Data sourced from PubChem and the NIST Chemistry WebBook.[1][2][3][4][5][6][7] The molecular ion for all isomers is C7H12O+, with a mass of 112.17 g/mol .[1][2][4][5]
Key Observations from Fragmentation Data:
-
2,2-Dimethylcyclopentanone: The base peak is observed at m/z 56.[4] The molecular ion peak at m/z 112 is also prominent.[4]
-
This compound: This isomer is characterized by a base peak at m/z 69.[3]
-
2,3-Dimethylcyclopentanone: The mass spectrum shows a base peak at m/z 56.[5]
-
trans-3,4-Dimethylcyclopentanone: The base peak for this isomer is at m/z 42.[7]
General Fragmentation Pathways
The fragmentation of dimethylcyclopentanones under electron ionization typically begins with the formation of a molecular ion (M+). The primary fragmentation pathways involve alpha-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the carbonyl group. This is often followed by the loss of neutral molecules such as ethene or propene, and radical-site initiated cleavages.
Caption: Generalized fragmentation pathway for dimethylcyclopentanones.
Experimental Protocols
The data presented in this guide was obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization. While specific experimental details for each dataset may vary slightly, a general protocol for such an analysis is outlined below.
Instrumentation:
-
Gas Chromatograph: Coupled to a mass spectrometer.
-
Mass Spectrometer: A common instrument used for this type of analysis is a magnetic sector or quadrupole analyzer, such as the HITACHI RMU-6M mentioned in the source data.[3][4]
-
Ionization Source: Electron Ionization (EI).
-
Ionization Energy: Typically 70 eV.
Gas Chromatography Method:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 50 °C, held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C, and a final hold for 5 minutes.
-
Injection Mode: Split or splitless, depending on the sample concentration.
Mass Spectrometry Method:
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-300.
-
Scan Speed: 2 scans/second.
Sample Preparation:
Samples are typically diluted in a volatile organic solvent such as dichloromethane or hexane before injection into the GC-MS system.
This guide provides a foundational comparison of the mass spectrometric fragmentation of dimethylcyclopentanone isomers. For definitive identification in experimental settings, it is crucial to compare the obtained mass spectra with those of authentic reference standards under identical analytical conditions.
References
- 1. 3,4-Dimethylcyclopentanone [webbook.nist.gov]
- 2. Cyclopentanone, 2,3-dimethyl- [webbook.nist.gov]
- 3. This compound | C7H12O | CID 136889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,2-Dimethylcyclopentanone | C7H12O | CID 138286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cyclopentanone, 2,3-dimethyl- | C7H12O | CID 530423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. trans-3,4-Dimethylcyclopentanone [webbook.nist.gov]
- 7. trans-3,4-Dimethylcyclopentanone | C7H12O | CID 140554 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of Catalytic Systems for Cyclopentanone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Cyclopentanone, a key intermediate in the synthesis of pharmaceuticals, fragrances, and agrochemicals, can be produced through various catalytic routes. The choice of synthetic pathway and catalytic system is critical, influencing yield, selectivity, cost-effectiveness, and environmental impact. This guide provides a comparative study of prominent catalytic systems for cyclopentanone synthesis, supported by experimental data, detailed protocols, and mechanistic pathway visualizations to aid in catalyst selection and process optimization.
Performance Comparison of Catalytic Systems
The synthesis of cyclopentanone is predominantly achieved via three main pathways: the ketonic decarboxylation of adipic acid, the hydrogenation and rearrangement of furfural, and the oxidation of cyclopentene. Each route offers distinct advantages and challenges, with catalyst performance being a pivotal factor.
From Adipic Acid: Ketonic Decarboxylation
This traditional method involves the high-temperature decarboxylation of adipic acid. While effective, it often requires elevated temperatures. A variety of metal oxides have been investigated to improve efficiency and selectivity.
| Catalyst System | Starting Material | Temperature (°C) | Pressure | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| Barium Hydroxide | Adipic Acid | 285–295 | Atmospheric | - | - | 75–80 | [1] |
| Barium Carbonate | Adipic Acid | 285–295 | Atmospheric | - | - | up to 94 | [1] |
| Fe₂O₃ (1%) | Adipic Acid | 250–290 | Atmospheric | - | - | - | |
| ZrO₂ | Adipic Acid | High | Atmospheric | - | - | - | |
| Zeolite/Phosphate | Dimethyl Adipate | 150–450 | - | 87 | 88 | - | |
| Composite Catalyst¹ | Adipic Acid | 250–260 | Atmospheric | - | >98 (water ketone) | - | [2] |
¹Stannous oxide, borax, strontium carbonate, and sodium dodecylbenzenesulfonate
From Furfural: A Biomass-Derived Route
With the growing interest in renewable feedstocks, the conversion of furfural (derived from lignocellulosic biomass) to cyclopentanone has emerged as a sustainable alternative. This pathway typically involves hydrogenation of the furan ring followed by a key rearrangement step. Bimetallic catalysts have shown particular promise in achieving high selectivity.
| Catalyst System | Starting Material | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| 5 wt% Ni-Cu (1:1)@MOF-5 | Furfural | 150 | 25 (H₂) | 100 | - | 96 | |
| Ru/C (0.5 wt%) + Al₁₁.₆PO₂₃.₇ | Furfural | 160 | - | - | - | 84 | [3] |
| 10%Co-10%Ni/TiO₂ | Furfural | 150 | 40 (H₂) | ~100 | 53.3 | - | |
| Cu₀.₄Mg₅.₆Al₂ | Furfural | 180 | 2 (H₂) | - | - | 98.1 | [3] |
| Pt-Co/C | Furfural | 180 | 10 (H₂) | - | - | 75 | |
| Ni₅Cu₁₅/m-SiO₂ | Furfural | 140 | 30 (H₂) | >95 | ~80 | - | [2] |
From Cyclopentene: Oxidation Pathways
The direct oxidation of cyclopentene presents a more atom-economical route to cyclopentanone. The Wacker-type oxidation, employing a palladium catalyst, is a well-established method for this transformation.
| Catalyst System | Starting Material | Temperature (°C) | Pressure | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| PdCl₂/CuCl₂ | Cyclopentene | 70 | 10 bar (O₂) | 94.6 | 74.3 | - | [4] |
| PdCl₂/FeCl₃ | Cyclopentene | Moderate | 1 atm (O₂) | ~50 | >90 | - | [5] |
| Pd(OAc)₂/NPMoV on Activated Carbon | Cyclopentene | 50 | 1 atm (O₂) | - | - | 85 | [6] |
| Supported Gold Catalyst | Cyclopentane | 150 | 20 bar (O₂) | 10.2 | 45.4 | - |
Reaction Pathways and Mechanisms
Understanding the underlying reaction mechanisms is crucial for catalyst design and optimization. The following diagrams illustrate the key transformations in the synthesis of cyclopentanone from adipic acid and furfural.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. mdpi.com [mdpi.com]
- 3. A Comprehensive Review on Metal Catalysts for the Production of Cyclopentanone Derivatives from Furfural and HMF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of 2,4-Dimethylcyclopentanone Stereoisomers and Their Odor Profiles Remains Elusive in Scientific Literature
2,4-Dimethylcyclopentanone, a cyclic ketone, possesses two chiral centers, leading to the formation of stereoisomers, primarily the cis and trans diastereomers. It is widely recognized in the fields of flavor and fragrance chemistry that different stereoisomers of a compound can elicit distinct olfactory responses, ranging from subtle differences in scent character to entirely different odor perceptions. However, for this compound, the specific nature of these differences has not been publicly detailed.
General information from chemical databases confirms the structural formulas and basic physicochemical properties of both cis- and trans-2,4-Dimethylcyclopentanone. These resources, however, do not delve into the sensory aspects of these compounds. The lack of available data prevents a comprehensive comparison of their odor profiles, including descriptions of their respective scents (e.g., fruity, floral, woody) and quantitative metrics such as odor detection thresholds.
Furthermore, detailed experimental protocols for the sensory analysis of these specific isomers, such as Gas Chromatography-Olfactometry (GC-O), are not described in the accessible literature. GC-O is a powerful technique used to separate volatile compounds and assess the odor of each component as it elutes from the gas chromatograph. The absence of such data for the this compound stereoisomers means that a critical piece of the puzzle for understanding their structure-odor relationship is missing.
In the absence of specific experimental data, a logical workflow for such an investigation would involve the stereoselective synthesis of the individual cis- and trans-isomers, followed by their sensory evaluation by a trained panel and instrumental analysis using techniques like GC-O.
Below is a conceptual representation of a typical experimental workflow that would be employed to determine and compare the odor profiles of these stereoisomers.
Caption: Conceptual workflow for the synthesis and comparative olfactory analysis of this compound stereoisomers.
Until such studies are conducted and the results are made publicly available, a detailed and data-supported comparison of the odor profiles of cis- and trans-2,4-Dimethylcyclopentanone remains an open area for research in the field of fragrance chemistry. Professionals in drug development and research are encouraged to consult specialized databases and scientific literature for advancements in this specific area.
A Comparative Guide to the Cross-Validation of HPLC and GC Methods for 2,4-Dimethylcyclopentanone Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of chemical entities is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of 2,4-Dimethylcyclopentanone, a ketone that can be found as a volatile organic compound. This document outlines detailed experimental protocols adapted from validated methods for analogous compounds and presents a comparative analysis of their performance metrics to assist in method selection and cross-validation.
Principles of Analysis: HPLC vs. GC for Ketones
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like this compound, reversed-phase HPLC is a suitable technique.
Gas Chromatography (GC), conversely, is ideal for volatile and thermally stable compounds.[1][2] this compound's volatility makes it an excellent candidate for GC analysis, where it is vaporized and separated based on its boiling point and interaction with a stationary phase within a heated column.[1][3]
Comparative Quantitative Performance
The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes the expected quantitative performance of HPLC and GC for the analysis of this compound. These values are representative and would need to be experimentally verified during method validation.
| Performance Metric | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Linearity (R²) | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 2% | < 3% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.03 µg/mL |
Experimental Protocols
Detailed methodologies for both HPLC and GC are provided below. These protocols are adapted from established methods for similar ketone compounds and should be optimized and validated for the specific application.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is adapted from the analysis of 2,4-Dimethylcyclohexanone.[4]
-
Instrumentation:
-
HPLC System with a UV or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water mixture (e.g., 60:40 v/v). For MS compatibility, a volatile buffer like formic acid can be used instead of non-volatile acids like phosphoric acid.[4]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 210 nm (as ketones have a UV absorbance in this region)
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Gas Chromatography (GC) Protocol
This protocol is based on general principles for the analysis of volatile ketones.
-
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms)
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Inlet Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C
-
Hold: 5 minutes at 200°C
-
-
Detector Temperature: 280°C (FID) or as per MS requirements.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like dichloromethane or methanol.
-
Prepare a series of dilutions for calibration.
-
No derivatization is typically required for this volatile compound.
-
Cross-Validation Workflow
Cross-validation of analytical methods is crucial to ensure the reliability and comparability of results. The following diagram illustrates a typical workflow for the cross-validation process, guided by ICH Q2(R2) principles.[5][6] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[6] Key validation characteristics include specificity, linearity, accuracy, precision, and robustness.[7]
References
- 1. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 2. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. 2,4-Dimethylcyclohexanone | SIELC Technologies [sielc.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Safety Operating Guide
Proper Disposal of 2,4-Dimethylcyclopentanone: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is paramount in any research and development setting. This guide provides essential, step-by-step procedures for the proper disposal of 2,4-Dimethylcyclopentanone, a flammable liquid and a ketone, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards of this compound. It is a highly flammable liquid and vapor and may cause skin and eye irritation.[1][2][3] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A flame-retardant lab coat and closed-toe shoes.
In the event of a spill, immediately evacuate the area and remove all sources of ignition.[1][4] Use non-sparking tools and absorbent materials for containment.[1][4] All spill cleanup materials must be treated as hazardous waste.[5]
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. It is strictly prohibited to dispose of this chemical down the drain or in regular trash.[6][7]
Step 1: Waste Identification and Segregation
-
Classify the Waste: this compound is classified as a flammable liquid and a hazardous waste.[7][8]
-
Segregate from Incompatibles: Store waste this compound separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases to prevent violent reactions.[9][10] It should be collected in a dedicated waste container for flammable organic solvents.
Step 2: Waste Collection and Container Management
-
Use a Designated Container: Collect waste this compound in a chemically compatible container that is in good condition and has a secure, leak-proof lid.[6][11] The original product container can be used if it is not compromised.[9]
-
Proper Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable Liquid").[9][12] Do not use chemical formulas or abbreviations.[12]
-
Container Filling: Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[11]
-
Keep Container Closed: The waste container must be kept tightly closed at all times, except when adding waste.[5]
Step 3: Storage of Hazardous Waste
-
Designated Storage Area: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[6][9]
-
Secondary Containment: Place the waste container in a secondary containment system, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.[5][6]
-
Ventilation: Ensure the storage area is well-ventilated.[8]
-
Weekly Inspections: Inspect the SAA weekly for any signs of leakage from the containers.[9]
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): When the waste container is full or has been in storage for a specified period (regulations may vary, but accumulation for up to 90 days is a common guideline), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[11]
-
Documentation: Complete any required waste pickup request forms, accurately listing all components and their approximate percentages if it is a mixed waste stream.[12]
Quantitative Data for Hazardous Waste Management
The following table summarizes key quantitative parameters for the management of hazardous chemical waste in a laboratory setting.
| Parameter | Guideline | Citation |
| Waste Container Fill Level | Do not exceed 90% of the container's capacity. | [11] |
| Satellite Accumulation Area (SAA) Storage Time (Partially Filled) | Up to one year. | [9] |
| Time to Remove Full Container from SAA | Within three days after the container becomes full. | [9] |
| pH Range for Potential Drain Disposal (Aqueous, Non-Toxic Waste Only) | Greater than 5.0 and less than 12.5. | [9] |
Note: Drain disposal is not permissible for this compound.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C7H12O | CID 136889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 4. echemi.com [echemi.com]
- 5. vumc.org [vumc.org]
- 6. danielshealth.com [danielshealth.com]
- 7. solvent-recyclers.com [solvent-recyclers.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. njit.edu [njit.edu]
Personal protective equipment for handling 2,4-Dimethylcyclopentanone
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,4-Dimethylcyclopentanone in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize risks.
Chemical Properties and Hazards
This compound (CAS No. 1121-33-1) is a flammable liquid and is classified as a ketone.[1] It is recognized as a skin and eye irritant.[2][3] Due to its flammability, it is crucial to handle this chemical away from ignition sources and to use equipment that prevents static discharge.[4][5][6]
Personal Protective Equipment (PPE)
The following table summarizes the necessary personal protective equipment for handling this compound, categorized by the level of protection required.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards should be worn, particularly when there is a risk of splashing.[7][8][9] | Protects eyes from direct contact with the chemical, which can cause serious irritation.[2][3] |
| Hand Protection | Chemically impermeable gloves are mandatory. Butyl rubber or Viton gloves are highly recommended for handling ketones.[8][10] Nitrile gloves can also provide adequate protection.[8] | Prevents skin contact, which can lead to irritation.[2][3] It is important to inspect gloves for any signs of degradation or puncture before use. |
| Body Protection | A standard laboratory coat is required for all handling procedures.[8] For larger volumes or tasks with a higher splash risk, a chemical-resistant apron should be worn.[5] | Protects skin and personal clothing from accidental spills and contamination. |
| Respiratory Protection | All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][10] | Minimizes the inhalation of vapors, which may cause respiratory irritation.[5] For situations with inadequate ventilation, a NIOSH-approved respirator with organic vapor cartridges is necessary.[8] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical for safety. The following procedure outlines the steps for safely handling this compound.
-
Preparation :
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that an appropriate fire extinguisher (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam) is accessible.[4]
-
Confirm that a safety shower and eyewash station are unobstructed and operational.
-
Assemble all necessary equipment, including non-sparking tools.[4]
-
-
Donning PPE :
-
Put on all required personal protective equipment as detailed in the table above, ensuring a proper fit.
-
-
Chemical Handling :
-
Post-Handling :
-
Decontaminate the work surface thoroughly.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands and any exposed skin thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
-
Chemical Waste :
-
Collect all waste this compound in a dedicated, properly labeled, and sealed container.[4]
-
Store the waste container in a cool, well-ventilated area away from incompatible materials.
-
Dispose of the chemical waste through an approved hazardous waste disposal facility, following all local and national regulations.[4][6][12]
-
-
Contaminated Materials :
-
Any materials such as gloves, paper towels, or absorbent pads that come into contact with this compound should be considered hazardous waste.
-
Place these materials in a sealed and labeled container for disposal via the hazardous waste stream.
-
-
Empty Containers :
-
Empty containers should be triple-rinsed with a suitable solvent.[4] The rinsate should be collected and treated as hazardous waste.
-
After rinsing, the container can be punctured to prevent reuse and disposed of according to institutional guidelines, which may include recycling or landfill disposal.[4]
-
Experimental Workflow for Handling this compound
Caption: A flowchart illustrating the key steps for the safe handling and disposal of this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | C7H12O | CID 136889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. cdn.grovesindustrial.com [cdn.grovesindustrial.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. Safety Guide for Butanone (Methyl Ethyl Ketone) - Online Safety Trainer [onlinesafetytrainer.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. nbinno.com [nbinno.com]
- 11. carlroth.com [carlroth.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
